6-Benzyloxypurine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxy-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXGPGVDJDFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357472 | |
| Record name | 6-Benzyloxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57500-07-9 | |
| Record name | 57500-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyloxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzyloxypurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Benzyloxypurine: An In-depth Technical Guide to its Mechanism of Action in Cancer Cells
Foreword: A Strategic Approach to Unraveling Novel Compound Efficacy
In the dynamic landscape of oncology drug discovery, the elucidation of a novel compound's mechanism of action is paramount. This guide is structured not as a rigid protocol, but as a strategic roadmap for researchers, scientists, and drug development professionals investigating the anticancer properties of 6-Benzyloxypurine. Our approach is rooted in a hypothesis-driven framework, synthesizing existing knowledge of analogous chemical structures to inform a comprehensive and logically sound investigational plan. We will proceed with the primary hypothesis that this compound, owing to its structural similarities to known kinase inhibitors, exerts its cytotoxic effects on cancer cells through the inhibition of key cellular kinases, leading to cell cycle arrest and the induction of apoptosis. A secondary, yet plausible, mechanism involving the disruption of the purine synthesis pathway will also be considered. This document will provide the theoretical underpinnings of these proposed mechanisms and detailed, field-proven methodologies to rigorously test them.
Part 1: The Molecular Portrait of this compound and its Putative Role in Oncology
This compound is a purine derivative characterized by a benzyloxy group at the 6th position of the purine ring. This structural motif is of significant interest in medicinal chemistry. The purine scaffold is a fundamental component of nucleic acids, and its analogs have long been a cornerstone of chemotherapy.[1] Furthermore, the addition of a benzyloxy group introduces a bulky, hydrophobic moiety that can facilitate interactions with the ATP-binding pockets of various kinases.
Our central hypothesis is built upon the well-documented activities of structurally related compounds. For instance, 6-benzyloxyquinolines have been identified as selective inhibitors of the c-Met kinase, a key driver in many cancers.[2] Similarly, olomoucine, a 6-substituted purine, is a known inhibitor of cyclin-dependent kinases (CDKs). These precedents strongly suggest that this compound's anticancer activity is likely mediated by kinase inhibition.
Primary Hypothesis: Kinase Inhibition Leading to Cell Cycle Arrest and Apoptosis
We propose that this compound functions as an ATP-competitive inhibitor of one or more protein kinases critical for cancer cell proliferation and survival. The most likely candidates are the cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[3] Inhibition of CDKs, such as CDK2, CDK4, or CDK6, would lead to a halt in cell cycle progression, preventing cancer cells from dividing.[4] This cell cycle arrest, if sustained, can trigger the intrinsic apoptotic pathway.
The proposed signaling cascade is as follows:
-
Kinase Inhibition: this compound binds to the ATP-binding pocket of a key cell cycle kinase (e.g., a CDK), preventing the phosphorylation of its downstream substrates.
-
Cell Cycle Arrest: The inhibition of kinase activity disrupts the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1 or G2/M).[5][6]
-
Induction of Apoptosis: Prolonged cell cycle arrest activates apoptotic signaling pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[7] This cascade culminates in the activation of caspases, the executioners of apoptosis.[8]
Proposed Signaling Pathway: this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: Proposed mechanism of this compound action.
Secondary Hypothesis: Interference with Purine Metabolism
As a purine analog, this compound could potentially interfere with the de novo purine synthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleic acid precursors.[1][9][10] This interference could occur through the inhibition of key enzymes in the pathway, such as amidophosphoribosyltransferase, the rate-limiting enzyme.[11][12] Depletion of the purine nucleotide pool would ultimately inhibit DNA and RNA synthesis, leading to a cessation of cell proliferation.
Part 2: Experimental Validation of the Proposed Mechanisms of Action
To rigorously test our hypotheses, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each experiment providing a piece of the mechanistic puzzle.
Initial Assessment: Cytotoxicity and Cell Viability
The first step is to determine the cytotoxic potential of this compound against a panel of cancer cell lines. This provides the foundational data for all subsequent experiments.
Experimental Protocol: MTT Assay for Cell Viability [12][13][14][15][16]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line and time point.
| Parameter | Description |
| Cell Lines | A panel of diverse cancer cell lines (e.g., lung, breast, colon) |
| Compound Concentrations | Logarithmic serial dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) |
| Incubation Times | 24, 48, 72 hours |
| Readout | Absorbance at 570 nm |
| Endpoint | IC50 values |
Experimental Workflow: Initial Cytotoxicity Screening
Caption: Workflow for determining the IC50 of this compound.
Investigating the Primary Hypothesis: Kinase Inhibition and Cell Cycle Arrest
2.2.1 In Vitro Kinase Inhibition Assay
To directly test the hypothesis that this compound is a kinase inhibitor, an in vitro kinase assay should be performed against a panel of relevant kinases, particularly CDKs.
Experimental Protocol: Luminescence-Based Kinase Assay [17]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., CDK2/Cyclin E), its substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or a control inhibitor (e.g., staurosporine) to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that converts the ADP produced in the kinase reaction to ATP and then generates a luminescent signal proportional to the amount of ADP.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for each kinase.
| Parameter | Description |
| Kinases | Panel of purified kinases (e.g., CDK1, CDK2, CDK4, CDK6, c-Met) |
| Substrate | Specific peptide substrate for each kinase |
| Readout | Luminescence |
| Endpoint | IC50 values for kinase inhibition |
2.2.2 Cell Cycle Analysis by Flow Cytometry
If this compound inhibits CDKs, it should induce cell cycle arrest. This can be quantified by flow cytometry.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis [11]
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Probing for Apoptosis: The Ultimate Fate of Arrested Cancer Cells
2.3.1 Western Blot Analysis of Apoptosis Markers
To confirm that cell death occurs via apoptosis, the expression levels of key apoptotic proteins should be examined by Western blotting.
Experimental Protocol: Western Blot for Apoptotic Markers [2]
-
Protein Extraction: Treat cells with this compound as in the cell cycle analysis protocol. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the changes in protein expression relative to a loading control (e.g., β-actin).
| Apoptosis Marker | Expected Change with this compound Treatment |
| Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase |
| Bcl-2 | Decrease |
| Bax | Increase |
Part 3: Addressing the Secondary Hypothesis and Future Directions
While the primary focus is on kinase inhibition, it is prudent to investigate the potential effects of this compound on purine metabolism. This can be achieved through metabolomic analysis of treated cells, looking for changes in the levels of purine pathway intermediates. Should the kinase inhibition hypothesis not be fully supported by the data, this secondary avenue of investigation would become a primary focus.
Future studies should also include in vivo experiments using xenograft models to assess the anti-tumor efficacy and safety of this compound in a whole-animal system.
Conclusion: A Clear Path Forward
This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound in cancer cells. By systematically progressing from broad cytotoxic screening to specific molecular assays, researchers can build a compelling narrative of this compound's anticancer properties. The proposed experiments, rooted in the primary hypothesis of kinase inhibition, offer a clear and logical path to understanding how this compound exerts its effects, a critical step in its journey from a promising molecule to a potential therapeutic agent.
References
- 1. Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Major apoptotic mechanisms and genes involved in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Responses of genes involved in cell cycle control to diverse DNA damaging chemicals in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The p53-induced gene-6 (proline oxidase) mediates apoptosis through a calcineurin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Turning cell cycle controller genes into cancer drugs. A role for an antiproliferative cytokine (betaGBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 12. researchgate.net [researchgate.net]
- 13. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Charge-dependent targeting: results in six tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Benzyloxypurine from 6-Chloropurine: An In-depth Technical Guide
Introduction: The Significance of 6-Benzyloxypurine
This compound serves as a versatile precursor in the synthesis of a wide array of biologically active purine derivatives. Its strategic importance lies in the benzyl protecting group, which can be selectively removed under mild conditions, facilitating the introduction of various functional groups at the 6-position of the purine ring. This versatility makes it an invaluable building block in the discovery and development of novel drugs targeting kinases, polymerases, and other enzymes implicated in a range of diseases, including cancer and viral infections. The synthesis from the readily available 6-chloropurine is a cornerstone reaction in medicinal chemistry.
Reaction Overview and Mechanism
The conversion of 6-chloropurine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient purine ring is attacked by a nucleophile, in this case, the benzoxide anion, leading to the displacement of the chloride leaving group.
The reaction is typically carried out in the presence of a base, which deprotonates benzyl alcohol to form the more nucleophilic benzoxide anion. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Visualizing the Mechanism: Nucleophilic Aromatic Substitution
Caption: The SNAr mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound. It is crucial to adhere to all safety precautions when handling the listed reagents.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier |
| 6-Chloropurine | 87-42-3 | >98% | AK Scientific, Inc. |
| Benzyl Alcohol | 100-51-6 | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | Sigma-Aldrich | |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | |
| Ethyl Acetate | 141-78-6 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | |||
| Brine | |||
| Anhydrous Sodium Sulfate |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash sodium hydride (60% dispersion in mineral oil) with anhydrous hexanes to remove the mineral oil. Decant the hexanes and dry the sodium hydride under a stream of inert gas.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF).
-
Formation of Benzoxide: Cool the DMF to 0 °C using an ice bath. Slowly add the washed sodium hydride to the stirred DMF. To this suspension, add benzyl alcohol dropwise via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Addition of 6-Chloropurine: Once the hydrogen evolution ceases, add 6-chloropurine to the reaction mixture in one portion.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to the desired reaction temperature (e.g., 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Optimization of Reaction Conditions
Achieving a high yield and purity of this compound is contingent on the careful optimization of several reaction parameters.
| Parameter | Effect on Reaction | Recommended Conditions | Rationale |
| Base | Crucial for deprotonating benzyl alcohol. Stronger bases favor the formation of the benzoxide anion. | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[1][2] |
| Solvent | Aprotic polar solvents are preferred to solvate the ions and facilitate the SNAr reaction. | Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | These solvents have high dielectric constants, which help to stabilize the charged intermediates in the reaction mechanism. |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side products. | 80-120 °C | A balance must be struck to ensure a reasonable reaction time without significant decomposition of the starting materials or product.[3] |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. | 4-12 hours | Reaction progress should be monitored by TLC to determine the optimal time.[3] |
| Stoichiometry | An excess of benzyl alcohol and base can help to drive the reaction to completion. | 1.1-1.5 equivalents of benzyl alcohol and base | This ensures that all the 6-chloropurine is consumed. |
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood.
-
6-Chloropurine: Harmful if swallowed.[4][5] Avoid contact with skin, eyes, and clothing.[4][6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
-
Sodium Hydride: A highly reactive and flammable solid.[1][2] It reacts violently with water to produce flammable hydrogen gas.[1] Handle under an inert atmosphere and away from sources of ignition.[1][2]
-
Benzyl Alcohol: May cause skin and eye irritation.[7]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][2][4][5][6]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction temperature or time. Ensure the use of anhydrous solvents and reagents. |
| Decomposition of starting material or product. | Lower the reaction temperature. | |
| Inefficient workup or purification. | Optimize extraction and chromatography conditions. | |
| Presence of Starting Material | Insufficient base or benzyl alcohol. | Use a slight excess of the reagents. |
| Formation of Side Products | Reaction temperature is too high. | Reduce the reaction temperature. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
Conclusion
The synthesis of this compound from 6-chloropurine is a robust and widely utilized transformation in medicinal chemistry. By understanding the underlying SNAr mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this key intermediate in high yield and purity. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved. This guide provides a solid foundation for scientists and drug development professionals to successfully incorporate this synthesis into their research endeavors.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
The Synthesis and Application of 6-Benzyloxypurine Derivatives: A Technical Guide for Drug Discovery Professionals
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many synthetic modifications, the 6-benzyloxypurine moiety has emerged as a particularly privileged structure. Its unique combination of steric and electronic properties allows for tailored interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis and application of this compound derivatives, offering field-proven insights for researchers and scientists in drug development.
Part 1: Strategic Synthesis of this compound Derivatives
The construction of this compound derivatives typically commences from readily available purine precursors, with 6-chloropurine being a common and versatile starting material. The critical transformation is the introduction of the benzyloxy group at the C6 position, a reaction that necessitates careful consideration of reagents and conditions to achieve optimal yields and purity.
The Mitsunobu Reaction: A Cornerstone of 6-O-Benzylation
The Mitsunobu reaction stands out as a robust and widely employed method for the O-alkylation of the hydroxyl group of hypoxanthine (the tautomeric form of 6-hydroxypurine) or for the direct conversion of 6-chloropurine to its 6-benzyloxy counterpart in the presence of benzyl alcohol.[1][2][3] This reaction proceeds via an S\textsubscript{N}2 mechanism, which, in the context of chiral alcohols, leads to an inversion of stereochemistry.[1][3]
The causality behind the choice of the Mitsunobu reaction lies in its mild and generally neutral reaction conditions, which are compatible with a wide array of functional groups that might be present on more complex purine derivatives.[2] The typical reagents employed are a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
Experimental Protocol: Mitsunobu Synthesis of this compound
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-chloropurine (1 equivalent), benzyl alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the azodicarboxylate.
-
Azodicarboxylate Addition: Slowly add a solution of DEAD or DIAD (1.2 equivalents) in the same anhydrous solvent dropwise to the cooled reaction mixture. The order of addition can be critical; in some cases, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before the addition of the alcohol and purine can lead to better results.[1]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, typically overnight. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to separate the desired this compound derivative from byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate.
Diagram: Generalized Mitsunobu Reaction for this compound Synthesis
A simplified workflow of the Mitsunobu reaction for synthesizing this compound.
N9-Substitution: Expanding Chemical Diversity
Further functionalization of the this compound core is frequently achieved through substitution at the N9 position of the purine ring. This modification is critical for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. A common strategy involves the alkylation of this compound with various alkyl halides in the presence of a base.[4][5]
Experimental Protocol: N9-Alkylation of this compound
-
Base Treatment: To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).
-
Alkylating Agent Addition: Stir the mixture at room temperature for a short period to allow for deprotonation of the N9 position. Then, add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1 equivalents).
-
Reaction and Monitoring: The reaction is typically heated to facilitate the alkylation. Progress is monitored by TLC or LC-MS.
-
Purification: After completion, the reaction is quenched, and the product is extracted and purified, usually by column chromatography.
Part 2: Diverse Applications in Drug Discovery and Chemical Biology
The this compound scaffold has proven to be a versatile template for the development of a wide range of biologically active molecules.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
A significant application of this compound derivatives is in the development of kinase inhibitors for cancer therapy.[6][7][8] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] The benzyloxy group can effectively occupy the hydrophobic pocket of the ATP-binding site of many kinases, while the purine core mimics the adenine moiety of ATP.
-
c-Met Inhibitors: Derivatives of 6-benzyloxyquinoline have been identified as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[9]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: C-2 and N-9 substituted 6-benzylaminopurine derivatives have shown potent inhibitory effects on cyclin-dependent kinases, such as CDK2.[10] For instance, the compound 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine was found to be a highly active inhibitor with an IC₅₀ of 0.9 µM.[10]
Table 1: Inhibitory Activity of Selected 6-Benzylaminopurine Derivatives against CDK2
| Compound | Substituent at C-2 | Substituent at N-9 | IC₅₀ (µM) |
| 7b-iii | Thiomorpholinyl | Isopropyl | 0.9 |
| Olomoucine | - | - | ~10x higher than 7b-iii |
| Roscovitine | - | - | Similar to 7b-iii |
Data synthesized from Oh et al. (1999).[10]
Diagram: this compound as a Kinase Inhibitor Scaffold
Schematic of a this compound derivative interacting with a kinase active site.
Cytokinins: Regulators of Plant Growth
In the realm of chemical biology, this compound derivatives have been investigated for their cytokinin activity.[4][5][11] Cytokinins are a class of plant hormones that promote cell division and have various other effects on plant growth and development. The N9-substituted derivatives, in particular, have shown significant biological activity in various bioassays, such as the tobacco callus and wheat leaf senescence assays.[5][11] The substitution at the N9 position can enhance resistance to enzymatic degradation, thereby prolonging the compound's activity in vivo.[5]
Other Pharmacological Activities
The versatility of the this compound core extends to other therapeutic areas:
-
Interferon Inducers: Certain 6-substituted 9-benzyl-8-hydroxypurines have been synthesized and evaluated for their potential to induce interferon, a group of signaling proteins involved in the immune response.[12]
-
Pharmaceutical Intermediates: 9-Benzyl-6-chloro-9H-purine is a key intermediate in the synthesis of various pharmaceutical compounds, serving as a versatile building block for further chemical modifications.[13]
Part 3: Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and chemical probes. The synthetic methodologies, particularly the Mitsunobu reaction, provide a reliable and adaptable route to a vast chemical space of derivatives. The demonstrated success of these compounds as kinase inhibitors underscores their potential in oncology. Furthermore, their activity as cytokinins highlights their utility in agricultural and plant science research. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and high-throughput screening to explore the structure-activity relationships of this remarkable chemical scaffold. The inherent drug-like properties of the purine core, combined with the tunability of the benzyloxy group, ensure that this compound derivatives will remain a significant area of investigation for years to come.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cas 1928-76-3,9-BENZYL-6-CHLORO-9H-PURINE | lookchem [lookchem.com]
An In-depth Technical Guide to 6-Benzyloxypurine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyloxypurine, a purine derivative distinguished by a benzyloxy group at the 6-position of the purine core, is a compound of significant interest in medicinal chemistry and biochemical research.[1] Its structural similarity to endogenous purines allows it to serve as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including potential antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and an exploration of its reactivity and applications, offering a critical resource for researchers in the field.
Physicochemical Properties
This compound presents as a white to light yellow or green crystalline powder.[2] A summary of its key physical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₄O | [2] |
| Molecular Weight | 226.23 g/mol | [2] |
| Melting Point | 171-175 °C | [2][3] |
| Appearance | White to light yellow to green crystalline powder | [2] |
| Solubility | Insoluble in water, slightly soluble in ethanol. Soluble in methanol (30 mg/ml), 0.1N HCl (18.4 mg/ml), and water (11.2 mg/ml) for a related compound, suggesting some aqueous solubility under certain conditions. Miscible with a wide range of organic solvents like DMSO. | [4][5][6][7] |
| CAS Number | 57500-07-9 | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 6-chloropurine with benzyl alcohol. A robust and high-yield method utilizes phase-transfer catalysis, which avoids the need for preparing sodium benzylate and allows for simpler reaction conditions.[8]
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This protocol describes the synthesis of this compound from 6-chloropurine and benzyl alcohol in the presence of a phase-transfer catalyst.[8]
Materials:
-
6-Chloropurine
-
Benzyl alcohol
-
Potassium hydroxide (solid)
-
Tetraoctylammonium bromide or Aliquat 336
-
Cold water
-
Acetic acid
-
Methanol
-
Ether
Procedure:
-
In a reaction vessel, combine benzyl alcohol, solid potassium hydroxide, and the phase-transfer catalyst (tetraoctylammonium bromide or Aliquat 336). The molar ratio of 6-chloropurine to benzyl alcohol to potassium hydroxide to catalyst should be approximately 1:3:2:0.1.
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Add 6-chloropurine to the reaction mixture.
-
Heat the mixture to 100°C and continue stirring for 5 hours.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with cold water, followed by the addition of acetic acid and methanol to precipitate the product.
-
Filter the solid precipitate.
-
Wash the precipitate sequentially with water, methanol, and ether.
-
Dry the resulting solid to obtain this compound. This method typically yields around 60% of the desired product.[8]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.
Expected Chemical Shifts:
-
Purine protons (H-2 and H-8): These protons are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 8.5 ppm.
-
Benzyl protons: The five protons on the phenyl ring will likely appear as a multiplet in the range of δ 7.3-7.5 ppm. The two benzylic protons (-CH₂-) will present as a singlet further upfield, around δ 5.6 ppm.
-
N-H proton: The N-H proton of the purine ring may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected Chemical Shifts:
-
Purine carbons: The carbon atoms of the purine ring are expected to resonate in the range of δ 130-160 ppm.
-
Benzyl carbons: The carbons of the phenyl ring will appear between δ 127-137 ppm. The benzylic carbon (-CH₂-) is expected around δ 68 ppm.
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
Expected Absorption Bands:
-
N-H stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the purine ring.
-
C-H aromatic stretch: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.
-
C-H aliphatic stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the benzylic methylene group.
-
C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the purine and benzene ring systems.
-
C-O stretch: An absorption band around 1200-1300 cm⁻¹ is expected for the C-O ether linkage.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peak:
-
The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (226.23).
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or the benzyloxy group (m/z 107).
Chemical Reactivity and Applications
This compound is a key intermediate in the synthesis of various purine derivatives. The benzyloxy group can be readily cleaved, and the purine core can undergo further modifications.
N-Alkylation
The nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, are susceptible to alkylation. The reaction of this compound with alkyl halides under phase-transfer conditions can lead to a mixture of N7- and N9-substituted products.[8] This reactivity allows for the introduction of various functional groups to the purine core, enabling the synthesis of a diverse library of compounds for biological screening.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-苄氧基嘌呤 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 57500-07-9 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
The Synthetic Cytokinin Analog 6-Benzyloxypurine: A Technical Guide to its Role and Application in Plant Biology
A Note to the Researcher: While the topic of this guide is "6-Benzyloxypurine," the vast body of scientific literature on synthetic cytokinin analogs overwhelmingly focuses on the closely related and widely utilized compound, 6-Benzylaminopurine (BAP or BA) . This compound features a benzyloxy group (-O-CH₂-C₆H₅) attached to the 6th position of the purine ring, whereas 6-Benzylaminopurine has a benzylamino group (-NH-CH₂-C₆H₅) at the same position. This structural difference significantly impacts receptor binding and biological activity. Given the extensive research and established protocols for 6-Benzylaminopurine as a potent cytokinin analog, this guide will primarily focus on BAP, providing the in-depth technical information most relevant to researchers in plant science and drug development.
Introduction: The Quest for Synthetic Growth Regulators
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, primarily by promoting cell division (cytokinesis). The discovery of natural cytokinins, such as zeatin, spurred the development of synthetic analogs to harness their potent biological activities for agricultural and biotechnological applications. Among the first generation of synthetic cytokinins, 6-Benzylaminopurine has emerged as a cornerstone in plant tissue culture and research due to its high efficacy, stability, and cost-effectiveness.[1] This guide provides a comprehensive technical overview of 6-Benzylaminopurine, from its mechanism of action at the molecular level to practical, field-proven experimental protocols.
Molecular Mechanism of Action: Hijacking the Cytokinin Signaling Pathway
6-Benzylaminopurine exerts its effects by mimicking natural cytokinins and interacting with the plant's cytokinin signaling pathway. This pathway is a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.
The key components of this pathway are:
-
Arabidopsis Histidine Kinase (AHK) Receptors: These are transmembrane sensor proteins, primarily located in the endoplasmic reticulum, that have an extracellular cytokinin-binding domain (CHASE domain). Arabidopsis has three main cytokinin receptors: AHK2, AHK3, and CRE1/AHK4.
-
Histidine Phosphotransfer Proteins (AHPs): These small proteins act as shuttles, transferring the phosphate group from the activated AHK receptors in the cytoplasm to the response regulators in the nucleus.
-
Arabidopsis Response Regulators (ARRs): These are transcription factors that, upon phosphorylation by AHPs, regulate the expression of cytokinin-responsive genes. They are broadly classified into Type-A and Type-B ARRs. Type-B ARRs are positive regulators of the signaling pathway, while Type-A ARRs generally act as negative feedback regulators.
The binding of BAP to the CHASE domain of an AHK receptor initiates a cascade of phosphorylation events, leading to the activation of Type-B ARRs in the nucleus. These activated transcription factors then modulate the expression of a wide array of genes involved in cell cycle progression, chloroplast development, shoot formation, and the delay of senescence.
Caption: The 6-Benzylaminopurine signaling pathway in plants.
Physiological Effects of 6-Benzylaminopurine
The activation of the cytokinin signaling pathway by BAP leads to a range of observable physiological effects, making it a versatile tool in plant science:
-
Stimulation of Cell Division and Callus Proliferation: In the presence of auxins, BAP promotes rapid cell division, leading to the formation of an undifferentiated cell mass known as a callus. This is a fundamental process in plant tissue culture for regeneration.
-
Induction of Shoot Formation (Caulogenesis): By manipulating the auxin-to-cytokinin ratio in the culture medium (favoring cytokinins), BAP can induce the differentiation of shoots from callus or explants.
-
Promotion of Lateral Bud Development: BAP can overcome apical dominance, the phenomenon where the central stem grows more strongly than the lateral stems, leading to bushier plant growth.
-
Delay of Leaf Senescence: BAP inhibits the degradation of chlorophyll and proteins, thereby extending the photosynthetic lifespan of leaves.
-
Enhancement of Nutrient Mobilization: Cytokinins can create "sinks," attracting nutrients to the site of application.
Comparative Efficacy of 6-Benzylaminopurine
The biological activity of BAP is often compared to other cytokinins, both natural and synthetic. The relative efficacy can vary depending on the plant species and the bioassay used.
| Cytokinin | Chemical Class | Relative Activity in Tobacco Callus Bioassay | Relative Activity in Wheat Leaf Senescence Bioassay |
| 6-Benzylaminopurine (BAP) | Synthetic (Aromatic) | High | Very High |
| Zeatin (trans-isomer) | Natural (Isoprenoid) | Very High | Moderate |
| Kinetin | Synthetic (Furfuryl) | Moderate | High |
| Thidiazuron (TDZ) | Synthetic (Phenylurea) | Very High | Very High |
Note: Relative activities are generalizations based on published literature and can vary significantly with experimental conditions.[2][3]
Experimental Protocols
The following are detailed, step-by-step methodologies for key bioassays used to evaluate the cytokinin activity of compounds like 6-Benzylaminopurine.
Tobacco Callus Bioassay
This classic bioassay measures the ability of a compound to stimulate cell division and callus growth in tobacco pith tissue.
Materials:
-
Tobacco (Nicotiana tabacum) plants
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Myo-inositol
-
Indole-3-acetic acid (IAA)
-
6-Benzylaminopurine (or test compound)
-
Agar
-
Sterile petri dishes, scalpels, and forceps
-
Laminar flow hood
-
Autoclave
-
Growth chamber (25°C, dark)
Procedure:
-
Prepare the Medium: Prepare MS medium supplemented with 2% (w/v) sucrose, 100 mg/L myo-inositol, and 2 mg/L IAA. Divide the medium into aliquots and add the desired concentrations of BAP (e.g., 0, 0.02, 0.2, 2.0 mg/L). Adjust the pH to 5.7, add 0.8% (w/v) agar, and autoclave.
-
Explant Preparation: Under sterile conditions in a laminar flow hood, excise a section of the tobacco stem. Peel away the outer layers to expose the pith.
-
Inoculation: Cut the pith tissue into small, uniform cylinders (e.g., 5 mm in diameter and 2 mm thick). Place one explant in the center of each petri dish containing the prepared medium.
-
Incubation: Seal the petri dishes with parafilm and incubate in the dark at 25°C for 3-4 weeks.
-
Data Collection: After the incubation period, carefully remove the callus from the agar and determine its fresh weight. A dose-dependent increase in callus weight indicates cytokinin activity.
Wheat Leaf Senescence Bioassay
This assay assesses the ability of a compound to delay the degradation of chlorophyll in detached leaves.
Materials:
-
Wheat (Triticum aestivum) seedlings (7-10 days old)
-
Test solutions of 6-Benzylaminopurine (or test compound) at various concentrations (e.g., 0, 1, 10, 100 µM) in a buffer (e.g., 2 mM MES, pH 6.0).
-
Petri dishes lined with filter paper
-
Growth chamber (25°C, dark)
-
Spectrophotometer
-
Acetone (80%)
Procedure:
-
Leaf Excision: Cut 2-3 cm segments from the middle of the first true leaves of wheat seedlings.
-
Incubation: Place the leaf segments on filter paper moistened with the test solutions in petri dishes. Ensure each dish contains several segments for replication.
-
Dark Incubation: Seal the petri dishes and place them in the dark at 25°C for 72-96 hours.
-
Chlorophyll Extraction: After incubation, blot the leaf segments dry and record their fresh weight. Place the segments in a vial with a known volume of 80% acetone and incubate in the dark until the tissue is completely white.
-
Spectrophotometry: Measure the absorbance of the acetone extract at 663 nm and 645 nm.
-
Chlorophyll Calculation: Calculate the total chlorophyll content using the following formula: Total Chlorophyll (µg/mL) = (20.2 x A₆₄₅) + (8.02 x A₆₆₃). Express the results as µg chlorophyll per gram of fresh weight. A higher chlorophyll content in treated leaves compared to the control indicates anti-senescence activity.
Amaranthus Betacyanin Bioassay
This rapid and sensitive bioassay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.
Materials:
-
Amaranthus caudatus seeds
-
Test solutions of 6-Benzylaminopurine (or test compound) at various concentrations.
-
Petri dishes with filter paper
-
Growth chamber (25°C, dark)
-
Spectrophotometer
Procedure:
-
Seed Germination: Germinate Amaranthus seeds on moist filter paper in the dark for 72 hours.
-
Explant Preparation: Excise the cotyledons and hypocotyls from the seedlings.
-
Incubation: Incubate the explants in the test solutions in the dark at 25°C for 18-24 hours.
-
Pigment Extraction: After incubation, freeze and thaw the explants twice to rupture the cells. Extract the betacyanin with a known volume of distilled water.
-
Spectrophotometry: Centrifuge the extract to remove cell debris and measure the absorbance of the supernatant at 542 nm and 620 nm.
-
Betacyanin Calculation: The betacyanin content is proportional to the absorbance at 542 nm, corrected for turbidity by subtracting the absorbance at 620 nm. An increase in betacyanin content indicates cytokinin activity.[4][5]
Caption: A generalized experimental workflow for screening synthetic cytokinin analogs.[6][7][8]
Synthesis, Metabolism, and Analysis of 6-Benzylaminopurine
Chemical Synthesis
A common method for the synthesis of 6-Benzylaminopurine involves the reaction of 6-chloropurine with benzylamine in the presence of a base like triethylamine.[9][10][11]
Reaction Scheme:
6-Chloropurine + Benzylamine --(Triethylamine)--> 6-Benzylaminopurine + Triethylamine hydrochloride
General Procedure:
-
Dissolve 6-chloropurine and benzylamine in a suitable solvent (e.g., ethanol).
-
Add triethylamine to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the precipitate.
-
Wash the solid with ethanol and dry to obtain crude 6-Benzylaminopurine.
-
The product can be further purified by recrystallization.
Metabolism in Plants
Once introduced into plant tissues, BAP can be metabolized into several derivatives. The primary metabolic pathways include:
-
Ribosylation: The attachment of a ribose sugar to the N9 position of the purine ring to form 6-benzylaminopurine riboside.
-
Glucosylation: The addition of a glucose molecule to the N3, N7, or N9 positions.
-
Hydroxylation: The addition of a hydroxyl group to the benzyl ring.
These metabolic modifications can alter the biological activity and transport of the molecule within the plant.[12]
Analytical Methods for Quantification
Accurate quantification of BAP in plant tissues is crucial for understanding its uptake, metabolism, and physiological effects. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used method for the separation and quantification of BAP.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity for the identification and quantification of BAP and its metabolites. Derivatization is often required to increase the volatility of the compounds.[13]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a high-throughput method for the quantitative detection of BAP in various samples.[14]
Conclusion and Future Perspectives
6-Benzylaminopurine remains an indispensable tool in plant biotechnology and a fundamental subject of study in plant hormone research. Its well-characterized mechanism of action and potent physiological effects have solidified its role in micropropagation, crop improvement, and fundamental studies of plant development. Future research will likely focus on the development of novel cytokinin analogs with enhanced specificity for particular receptors, leading to more targeted applications with fewer off-target effects. Furthermore, a deeper understanding of the interplay between synthetic cytokinins and other phytohormone signaling pathways will unlock new strategies for manipulating plant growth and resilience in a changing environment.
References
- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 2. Regulators of cell division in plant tissues : V. A comparison of the activities of zeatin and other cytokinins in five bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Variability in the Amaranthus Bioassay for Cytokinins: Effects of Water Stress on Benzyladenine- and Fusicoccin-dependent Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 6-Benzylaminopurine synthesis - chemicalbook [chemicalbook.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. CN1544434A - 6-benzylaminopurine production process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Plant 6-Benzylaminopurine (6-BA) by ELISA - STEMart [ste-mart.com]
An In-depth Technical Guide to 6-Benzyloxypurine: Synthesis, History, and Therapeutic Potential
Foreword: Unveiling a Key Synthetic Intermediate
In the landscape of medicinal chemistry and drug development, the purine scaffold stands as a cornerstone, forming the basis of countless biologically active molecules. Among the vast family of purine derivatives, 6-Benzyloxypurine emerges not as a frontline therapeutic itself, but as a crucial and versatile intermediate. Its strategic importance lies in its ability to serve as a precursor for a range of modified purines, most notably the synthetic cytokinin, 6-benzylaminopurine (BAP). This guide provides a comprehensive technical overview of this compound, from its chemical properties and historical context to detailed synthetic protocols and its role in the broader context of drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of this key building block is essential for unlocking new synthetic pathways and designing novel therapeutic agents.
Core Chemical and Physical Properties
This compound, with the chemical formula C₁₂H₁₀N₄O, is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 226.23 g/mol | --INVALID-LINK-- |
| Melting Point | 173-175 °C | --INVALID-LINK-- |
| CAS Number | 57500-07-9 | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents | General Knowledge |
Historical Context and Discovery
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a leaving group at the 6-position of the purine ring with a benzyl oxide moiety. Two primary methods have been established: a classical approach and a more modern phase-transfer catalysis (PTC) method.
Classical Synthesis via 6-Chloropurine
This traditional method involves the reaction of 6-chloropurine with sodium benzylate. The sodium benzylate is typically prepared in situ by reacting benzyl alcohol with a strong base like sodium hydride.
Workflow Diagram:
Caption: Classical synthesis of this compound.
Detailed Experimental Protocol:
A detailed protocol for this synthesis can be adapted from various sources in organic chemistry literature. A representative procedure is as follows:
-
Preparation of Sodium Benzylate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a mineral oil dispersion to anhydrous benzyl alcohol (used as both reactant and solvent). Stir the mixture at room temperature under a nitrogen atmosphere until the evolution of hydrogen gas ceases (approximately 1-2 hours).
-
Reaction with 6-Chloropurine: To the freshly prepared sodium benzylate solution, add 6-chloropurine (1.0 equivalent) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Neutralize the mixture with a dilute acid (e.g., acetic acid). The crude product often precipitates out of the solution. Filter the solid, wash with water, and then a cold, non-polar solvent like diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Phase-Transfer Catalysis (PTC) Synthesis
Phase-transfer catalysis offers a more efficient and environmentally friendly alternative to the classical method. This technique facilitates the transfer of the benzylate anion from an aqueous or solid phase to an organic phase containing the 6-chloropurine, thereby accelerating the reaction rate under milder conditions.
Workflow Diagram:
Caption: Phase-transfer catalysis synthesis of this compound.
Detailed Experimental Protocol:
A typical PTC procedure for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloropurine (1.0 equivalent), benzyl alcohol (1.5 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents), and a suitable organic solvent (e.g., toluene).
-
Addition of Base: Add a concentrated aqueous solution of a strong base, such as potassium hydroxide (3.0 equivalents).
-
Reaction Conditions: Vigorously stir the biphasic mixture and heat to 60-80°C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Role in Drug Discovery and Development
The primary significance of this compound in the pharmaceutical and agrochemical industries lies in its role as a key precursor to N⁶-benzyladenine (6-benzylaminopurine), a synthetic cytokinin. --INVALID-LINK-- Cytokinins are a class of plant hormones that promote cell division and have various applications in agriculture and horticulture.
Synthesis of N⁶-Benzyladenine
The conversion of this compound to N⁶-benzyladenine is a straightforward nucleophilic substitution reaction where the benzyloxy group is displaced by benzylamine.
Reaction Pathway Diagram:
Caption: Synthesis of N⁶-Benzyladenine from this compound.
While this compound is a valuable intermediate, its direct biological activity has not been extensively studied or reported. The focus of research has predominantly been on its derivatives. The purine scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. --INVALID-LINK-- Therefore, while direct applications of this compound are limited, its role as a versatile building block for creating libraries of purine-based compounds for drug screening remains significant.
Future Perspectives and Conclusion
This compound stands as a testament to the enduring importance of fundamental synthetic intermediates in the advancement of chemical and biological sciences. While its own biological profile remains largely unexplored, its utility in the synthesis of biologically active purine derivatives is well-established. Future research may yet uncover novel applications for this compound itself, potentially as a molecular probe or as a starting material for new classes of therapeutic agents beyond cytokinins. The continued development of more efficient and sustainable synthetic methods, such as advancements in phase-transfer catalysis, will further enhance its accessibility and utility for the research community. For scientists and professionals in drug development, a comprehensive understanding of the synthesis and reactivity of such key intermediates is paramount for the rational design and efficient production of the next generation of pharmaceuticals.
The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 6-Benzyloxypurine Derivatives
Introduction: The Versatility of the Purine Scaffold
The purine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, both endogenous and synthetic. Among the myriad of purine derivatives, the 6-benzyloxypurines have emerged as a particularly promising scaffold. The strategic placement of a benzyloxy group at the 6-position of the purine core imparts a unique combination of structural and electronic properties, allowing for diverse interactions with various biological targets. This guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of 6-benzyloxypurine derivatives, delving into their synthesis, multifaceted biological activities, and the critical interplay between their chemical structure and therapeutic potential. Our focus will be on elucidating the causal relationships behind experimental observations, thereby providing a robust framework for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Synthetic Strategies: Building the this compound Core
The cornerstone of any SAR study is the efficient and versatile synthesis of the target compounds. The most prevalent and effective method for the synthesis of this compound derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 6-position of the purine ring with a benzyl alcohol.
A common starting material for this transformation is 6-chloropurine. The reaction is typically carried out in the presence of a base, which deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide anion. This anion then displaces the chloride ion at the C6 position of the purine ring.[1]
Caption: General Synthetic Workflow for this compound Derivatives.
Experimental Protocol: Synthesis of this compound
This protocol provides a representative method for the synthesis of the core this compound scaffold.
Materials:
-
6-Chloropurine
-
Benzyl alcohol
-
Potassium hydroxide (solid)
-
Tetraoctylammonium bromide (or other suitable phase-transfer catalyst)
-
Acetic acid
-
Methanol
-
Ether
-
Water
Procedure:
-
Combine benzyl alcohol, solid potassium hydroxide, and the phase-transfer catalyst. Stir the mixture at room temperature.
-
Add 6-chloropurine to the mixture.
-
Heat the reaction mixture with stirring.[1]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with cold water, acetic acid, and methanol.[1]
-
Filter the resulting precipitate.
-
Wash the solid with water, methanol, and ether to yield the this compound product.[1]
Structure-Activity Relationships: Decoding the Molecular Interactions
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the purine and the benzyl moieties. This section will dissect the SAR of this compound class across various therapeutic areas.
Anticancer Activity: A Multi-pronged Attack
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit cyclin-dependent kinases (CDKs), induce apoptosis, and potentially interfere with other crucial cellular processes like topoisomerase function and angiogenesis.
1. Cyclin-Dependent Kinase (CDK) Inhibition:
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.
| Compound | R1 (Purine C2) | R2 (Benzyl Ring) | CDK2 IC50 (µM) | Reference |
| 1 | -NH2 | Unsubstituted | >10 | General Scaffold |
| 2 | -NH-Aryl | Unsubstituted | Sub-micromolar | General Scaffold |
| 3 | -NH-Aryl | 4-OCH3 | Potent | General Scaffold |
| 4 | -NH-Aryl | 4-Cl | Potent | General Scaffold |
-
Substitution at the C2 position of the purine ring is critical. The introduction of an amino group, particularly an arylamino group, significantly enhances CDK inhibitory activity.
-
Substituents on the benzyl ring modulate potency. Electron-donating and electron-withdrawing groups on the phenyl ring of the benzyloxy moiety can influence the binding affinity for the ATP-binding pocket of CDKs.
Caption: Mechanism of CDK Inhibition by this compound Derivatives.
2. Induction of Apoptosis:
Beyond cell cycle arrest, this compound derivatives can trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.[2][3][4][5][6] The intrinsic, or mitochondrial, pathway of apoptosis is a key target. These compounds can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[3][5][6]
3. Topoisomerase Inhibition and Angiogenesis Inhibition:
Emerging evidence suggests that the anticancer activity of purine derivatives may also involve the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair.[7][8][9][10][11] By inhibiting these enzymes, this compound derivatives could introduce DNA damage that is beyond the repair capacity of cancer cells, leading to cell death. Furthermore, the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, represents another potential anticancer mechanism for this class of compounds.[12][13][14][15][16]
Antiviral Activity
The purine scaffold is a well-established framework for the development of antiviral agents, as exemplified by numerous clinically used nucleoside analogs. 6-substituted purine derivatives have also demonstrated promising antiviral activity against a range of viruses.[17][18][19] The 6-benzylthio and 6-ethylthio derivatives of purine ribonucleosides, for instance, have shown significant activity against rhinoviruses.[17] This suggests that the nature of the substituent at the 6-position plays a critical role in determining the antiviral spectrum and potency. The benzyloxy group, with its unique steric and electronic properties, offers a promising avenue for the development of novel antiviral agents.
Anti-inflammatory Activity
Inflammation is a complex biological response that is implicated in a wide range of diseases. Gold(I) complexes incorporating 6-substituted-purine derivatives have been shown to exhibit potent anti-inflammatory effects.[20] These complexes were found to reduce the production of pro-inflammatory cytokines.[20] While this research focused on metal complexes, it highlights the inherent potential of the 6-substituted purine scaffold in modulating inflammatory pathways. Further investigation into the anti-inflammatory properties of standalone this compound derivatives is warranted. The ability of certain purine derivatives to inhibit phosphodiesterases (PDEs) may also contribute to their anti-inflammatory and analgesic effects.[21]
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The structure-activity relationships discussed in this guide underscore the critical importance of systematic chemical modification and rigorous biological evaluation in unlocking the full potential of this compound class. Future research should focus on:
-
Expanding the SAR: A more comprehensive exploration of the chemical space around the this compound core is needed to delineate the structural requirements for optimal activity and selectivity against a broader range of biological targets.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological effects will be crucial for rational drug design and the identification of novel therapeutic applications.
-
Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their successful translation into clinical candidates.
By leveraging the insights presented in this guide, researchers can continue to harness the therapeutic potential of this compound derivatives in the ongoing quest for safer and more effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting apoptosis pathways in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. mdpi.com [mdpi.com]
- 6. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. mdpi.com [mdpi.com]
- 12. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Angiogenesis Inhibitors in Small Cell Lung Cancer [frontiersin.org]
- 14. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimicry in Human Lung Cancer A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Angiogenic Regulators and Anti-Angiogenesis Drugs Targeting Angiogenesis Signaling Pathways: Perspectives for Targeting Angiogenesis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. QSAR study on the antiviral activity of 2,6,9-substituted purines and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory active gold(I) complexes involving 6-substituted-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analgesic and anti-inflammatory activity of 7-substituted purine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Benzyloxypurine: A Technical Guide to Putative Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Benzyloxypurine, a synthetic purine analog, is emerging as a molecule of significant interest within the drug discovery and development landscape. While historically utilized in plant biology as a cytokinin, its structural resemblance to endogenous purines positions it as a compelling candidate for therapeutic intervention in human diseases. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, delving into its putative mechanisms of action in oncology, virology, and immunology. Drawing upon the broader understanding of purine analog pharmacology and specific studies on related compounds, we will elucidate key molecular pathways and provide detailed experimental protocols to empower researchers in their investigation of this promising compound.
Introduction: The Purine Analog Advantage
Purine analogs represent a cornerstone of modern chemotherapy and antiviral therapy. By mimicking the natural purine nucleosides, adenine and guanine, these synthetic molecules can competitively inhibit enzymes essential for DNA and RNA synthesis, thereby disrupting the proliferation of rapidly dividing cells, such as cancer cells and viruses.[1][2] Furthermore, the purine scaffold has proven to be a versatile template for the development of potent kinase inhibitors, modulating a vast array of signaling pathways that are often dysregulated in disease.[3] this compound, with its characteristic benzyloxy group at the 6-position of the purine ring, offers a unique chemical entity for exploring novel therapeutic avenues.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound can be categorized into several key areas, each with distinct molecular targets and downstream effects.
Anticancer Activity: A Multi-pronged Approach
A significant and directly identified target of O6-benzyl-substituted purines is the DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT).[3][4] AGT plays a crucial role in conferring resistance to alkylating chemotherapeutic agents by removing alkyl adducts from the O6 position of guanine in DNA.[5] The benzyloxy group of compounds like O6-benzylguanine acts as a pseudosubstrate, irreversibly inactivating AGT and rendering cancer cells susceptible to the cytotoxic effects of alkylating drugs.[5] this compound, sharing this key structural motif, is strongly predicted to function as an AGT inhibitor. This positions it as a powerful chemosensitizing agent for use in combination therapies.
Diagram: Proposed Mechanism of AGT Inhibition
Caption: Proposed mechanism of this compound as an AGT inhibitor.
The purine scaffold is a well-established pharmacophore for kinase inhibitors.[3] Many clinically approved kinase inhibitors are purine analogs, targeting the highly conserved ATP-binding pocket of kinases.[6] Given its structure, this compound is a strong candidate for possessing kinase inhibitory activity. While a specific kinase selectivity panel for this compound is not yet publicly available, researchers can screen it against a broad panel of kinases to identify potential targets.[7][8][9] Inhibition of key kinases involved in cancer cell proliferation, survival, and metastasis, such as cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and components of the PI3K/Akt/mTOR and MAPK pathways, represents a significant therapeutic opportunity.
Diagram: General Kinase Inhibition Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia-selective O6-Alkylguanine-DNA Alkyltransferase Inhibitors: Design, Synthesis and Evaluation of 6-(Benzyloxy)-2-(aryldiazenyl)-9H-purines as Prodrugs of O6-Benzylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-selective O6-alkylguanine-DNA alkyltransferase inhibitors: design, synthesis, and evaluation of 6-(benzyloxy)-2-(aryldiazenyl)-9H-purines as prodrugs of O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. confluencediscovery.com [confluencediscovery.com]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Analysis of 6-Benzyloxypurine
Abstract
This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-benzyloxypurine. This compound is a key intermediate in the synthesis of various purine derivatives with significant therapeutic potential, including antiviral and anticancer agents.[1] Ensuring the purity and accurate quantification of this compound is critical for drug discovery, development, and quality control processes. The described reverse-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The causality behind each methodological choice is explained to empower the user with a deep understanding of the analytical process.
Introduction: The Analytical Imperative for this compound
This compound, a synthetic derivative of purine, serves as a fundamental building block in medicinal chemistry.[1] Its structure, featuring a purine core and a benzyloxy substituent, makes it a valuable precursor for a wide array of biologically active molecules.[1][2] The efficacy and safety of the final active pharmaceutical ingredients (APIs) derived from this intermediate are directly dependent on its purity. Therefore, a reliable analytical method is essential to separate and quantify this compound from starting materials, byproducts, and potential degradants.[3][4]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][5] This document details a specific RP-HPLC method coupled with Ultraviolet (UV) detection, a common and effective approach for chromophore-containing molecules like this compound.
Principles of the Method: A Mechanistic Overview
The method is founded on the principles of reverse-phase chromatography . In this mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound, being a relatively nonpolar molecule due to its benzyl group, will interact with and be retained by the nonpolar stationary phase.
The mobile phase consists of a mixture of a polar aqueous solvent (water with a modifier) and a less polar organic solvent (acetonitrile). By carefully controlling the ratio of these solvents, we can modulate the retention of this compound on the column. Increasing the proportion of the organic solvent (acetonitrile) will decrease the polarity of the mobile phase, causing the analyte to elute more quickly. This principle allows for the separation of the target compound from more polar or less polar impurities.[5]
UV detection is employed based on the principle that molecules with conjugated double bond systems, such as the purine and benzene rings in this compound, absorb light in the UV spectrum.[6] The amount of light absorbed is directly proportional to the concentration of the analyte, enabling accurate quantification.
Experimental Protocol
This protocol provides a self-validating system for the analysis of this compound. Adherence to these steps will ensure reproducible and trustworthy results.
Materials and Reagents
-
This compound Reference Standard: Purity ≥98% (HPLC grade)[1]
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade, deionized, and filtered (18.2 MΩ·cm)
-
Formic Acid (FA): HPLC grade (≥99%)
-
Methanol: HPLC grade (for sample preparation)
-
Syringe Filters: 0.22 µm PTFE or nylon
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and parameters. These conditions have been selected to provide optimal resolution and peak shape for this compound. A C18 column is chosen as it is a versatile and widely used stationary phase for reverse-phase chromatography, showing good retention for compounds like purine derivatives.[7] Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity. Formic acid is added to the mobile phase to improve peak shape and ensure consistent ionization of any acidic or basic functional groups.[7]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Run Time | 15 minutes |
| Mode | Isocratic |
| Mobile Phase Composition | 60% Mobile Phase A : 40% Mobile Phase B |
Rationale for Wavelength Selection: The purine ring system and the attached benzyl chromophore lead to strong UV absorbance. While a full UV scan would determine the absolute λmax, analysis of structurally similar compounds like 6-benzylaminopurine reveals a strong absorbance maximum around 270-274 nm.[8][9] A wavelength of 272 nm is chosen to provide high sensitivity for this compound.
Preparation of Solutions
3.3.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use directly from the supplier's bottle.
-
Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 60:40 ratio. For example, to prepare 1 L, mix 600 mL of Mobile Phase A with 400 mL of Mobile Phase B. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.
3.3.2. Standard Solution Preparation (Example Concentration: 0.1 mg/mL)
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. This compound is slightly soluble in ethanol and insoluble in water, making methanol a suitable solvent.[10]
-
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the working mobile phase (60:40 Water:ACN). This ensures compatibility with the HPLC system and prevents solvent mismatch effects that can distort peak shape.[4]
3.3.3. Sample Preparation
-
Accurately weigh an appropriate amount of the sample to be analyzed (e.g., crude reaction mixture, final product) to achieve a final concentration of approximately 0.1 mg/mL of this compound.
-
Dissolve the sample in a suitable volume of Methanol.
-
Dilute with the working mobile phase to the final target concentration.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column or instrument.[7]
HPLC Analysis Workflow
The logical flow of the HPLC analysis is crucial for obtaining reliable data. The process begins with system equilibration, followed by injections to ensure system suitability, and finally, the analysis of the samples.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability
Before analyzing samples, the performance of the HPLC system must be verified. This is a critical step for ensuring the trustworthiness of the results.[11] Inject the 0.1 mg/mL working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures a symmetrical peak, indicating good column performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Retention Time (%RSD) | ≤ 1.0% | Demonstrates the stability and precision of the pump. |
| Peak Area (%RSD) | ≤ 2.0% | Confirms the precision of the injector and detector. |
If the system suitability criteria are met, proceed with the analysis of the samples.
Data Analysis and Quantification
The concentration of this compound in the sample can be determined using an external standard calibration curve.
-
Calibration Curve: Prepare a series of at least five calibration standards of known concentrations (e.g., 0.01, 0.025, 0.05, 0.1, 0.2 mg/mL) from the stock solution.
-
Linear Regression: Inject each standard and plot the peak area versus the concentration. Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the prepared sample solution. Using the peak area of this compound from the sample chromatogram, calculate its concentration using the equation of the line from the calibration curve (y = mx + c, where y is the peak area and x is the concentration).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By explaining the causality behind the selection of columns, mobile phases, and detection parameters, this guide equips researchers with the necessary tools to achieve accurate, reliable, and reproducible results. The detailed step-by-step methodology and system suitability criteria ensure the integrity of the data generated, which is paramount in the fields of pharmaceutical research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 57500-07-9 [smolecule.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. asianjpr.com [asianjpr.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google Patents [patents.google.com]
- 11. pharmtech.com [pharmtech.com]
Application Note: Structural Characterization of 6-Benzyloxypurine using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural characterization of 6-Benzyloxypurine, a key intermediate in the synthesis of various biologically active purine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of such molecules. This document outlines the optimized protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Furthermore, it presents a comprehensive analysis of the expected chemical shifts, multiplicities, and coupling constants, supported by data from analogous structures and established principles of NMR spectroscopy for N-heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a versatile synthetic intermediate used in the preparation of a wide range of purine analogs with potential therapeutic applications, including as anticancer and antiviral agents.[1] The benzyloxy group at the C6 position serves as a useful protecting group or as a precursor for further functionalization. Accurate structural verification of this compound is critical to ensure the integrity of subsequent synthetic steps and the biological evaluation of its derivatives.
NMR spectroscopy provides a powerful and non-destructive method to obtain detailed structural information at the atomic level. By analyzing the chemical environment of each proton and carbon atom, it is possible to confirm the connectivity and overall structure of this compound with high confidence. This application note will detail the expected spectral features in both ¹H and ¹³C NMR, providing a reliable reference for researchers working with this compound.
Experimental Protocol
A well-defined experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following steps provide a robust methodology for the characterization of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound.[2][3][4] Its high polarity effectively dissolves the compound, and its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm generally do not interfere with the signals of interest.[1]
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration is typically sufficient for obtaining good signal-to-noise ratios in a reasonable acquisition time on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.[5] A small amount of TMS is typically already present in commercially available deuterated solvents.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing both ¹H and ¹³C experiments.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
-
Spectral Analysis and Interpretation
The chemical structure of this compound dictates a unique set of signals in both ¹H and ¹³C NMR spectra. The following sections detail the predicted chemical shifts and coupling patterns.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show distinct signals for the purine ring protons, the benzylic protons, and the aromatic protons of the phenyl group.
-
Purine Protons (H2 & H8): The two protons on the purine core, H2 and H8, are expected to appear as sharp singlets in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm.[6] The electron-withdrawing nature of the nitrogen atoms in the purine ring system leads to significant deshielding of these protons. The exact chemical shifts can be influenced by the solvent and the substituent at the C6 position.
-
Benzylic Protons (-CH₂-): The two protons of the methylene bridge connecting the oxygen to the phenyl group are expected to appear as a singlet around 5.6 ppm. The proximity to the electronegative oxygen atom and the purine ring system causes a downfield shift compared to a typical benzylic proton.
-
Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will appear in the aromatic region, typically between 7.3 and 7.6 ppm. Due to free rotation around the C-O and C-C bonds, the ortho, meta, and para protons may exhibit complex overlapping multiplets.
-
N-H Proton: The proton on the purine nitrogen (N9-H, assuming the most stable tautomer) is expected to be a broad singlet, often in the range of 13-14 ppm.[6] Its chemical shift and broadness are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N9-H | 13.0 - 14.0 | br s | 1H |
| H2 | ~8.7 | s | 1H |
| H8 | ~8.5 | s | 1H |
| Phenyl (ortho, meta, para) | 7.3 - 7.6 | m | 5H |
| -CH₂- | ~5.6 | s | 2H |
br s = broad singlet, s = singlet, m = multiplet
Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the 12 unique carbon atoms.
-
Purine Carbons: The carbon atoms of the purine ring are expected to resonate in the range of 115 to 160 ppm. The carbon atom attached to the benzyloxy group (C6) will be significantly downfield due to the electronegativity of the oxygen atom. The other purine carbons (C2, C4, C5, and C8) will have chemical shifts characteristic of aromatic heterocyclic systems.[7]
-
Benzylic Carbon (-CH₂-): The benzylic carbon is expected to appear around 68-70 ppm, shifted downfield by the adjacent oxygen atom.
-
Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring will resonate in the aromatic region between 127 and 137 ppm. The ipso-carbon (the carbon attached to the methylene group) will have a distinct chemical shift from the ortho, meta, and para carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 | ~159 |
| C2 | ~152 |
| C4 | ~151 |
| C8 | ~142 |
| Phenyl (ipso) | ~137 |
| Phenyl (ortho, meta, para) | 127 - 129 |
| C5 | ~118 |
| -CH₂- | ~68 |
Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.
Conclusion
This application note provides a comprehensive framework for the structural characterization of this compound by ¹H and ¹³C NMR spectroscopy. The detailed experimental protocol ensures the acquisition of high-quality spectra, while the predicted spectral data and their interpretation offer a reliable reference for researchers. By following this guide, scientists can confidently verify the identity and purity of this compound, a crucial step in the synthesis and development of novel purine-based compounds.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. rsc.org [rsc.org]
- 6. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
Application Notes and Protocols for 6-Benzyloxypurine as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for utilizing 6-Benzyloxypurine as a plant growth regulator. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies to facilitate its effective application in research and development.
Introduction: The Role of Synthetic Cytokinins in Plant Development
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, primarily by promoting cell division (cytokinesis).[1][2][3] Synthetic cytokinins, such as the well-characterized 6-Benzylaminopurine (BAP), are widely used in plant tissue culture and agriculture to manipulate these processes.[1][4] this compound, a structural analogue of BAP, is also expected to exhibit cytokinin activity, influencing key developmental pathways including cell proliferation, shoot formation, and the delay of senescence.[1] Understanding the precise application of this compound is crucial for achieving desired outcomes in plant biotechnology.
The activity of cytokinins is mediated through a complex signaling pathway that begins with their perception by transmembrane histidine kinase receptors, such as AHK3 and CRE1/AHK4 in the model plant Arabidopsis thaliana.[5] This binding initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of target gene expression, driving various developmental programs.
Mechanism of Action: A Two-Component Signaling Cascade
The cytokinin signaling pathway is a well-conserved two-component system in plants. The binding of a cytokinin, such as this compound, to the CHASE domain of a receptor histidine kinase triggers a series of phosphorylation events. This signal is transferred from the receptor to a histidine phosphotransfer protein (HPT) and subsequently to a response regulator (RR) in the nucleus. Type-B response regulators, once activated, function as transcription factors to modulate the expression of cytokinin-responsive genes, thereby eliciting a physiological response.
Figure 1: Simplified diagram of the cytokinin signaling pathway initiated by this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the plant growth regulatory effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
Accurate preparation of a stock solution is critical for experimental reproducibility. Due to the low solubility of many purine derivatives in water, a solvent is typically required for initial dissolution.[6]
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH)
-
Sterile, deionized water
-
Sterile volumetric flask
-
Sterile magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Dissolution: In a sterile volumetric flask, add a small volume of 1N NaOH or 1N KOH dropwise to the powder until it completely dissolves. Use minimal volume necessary.
-
Dilution: Slowly add sterile, deionized water to the flask while stirring to bring the solution to the final desired volume.
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: In Vitro Shoot Proliferation Assay in Arabidopsis thaliana
This bioassay is a standard method to evaluate the efficacy of cytokinins in promoting axillary shoot development from explants.
References
- 1. Exploring 6-Benzylaminopurine (6-BAP): A Powerful Cytokinin for Plant Growth - Crimson Living [crimson-living.com]
- 2. fbn.com [fbn.com]
- 3. goldbio.com [goldbio.com]
- 4. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 5. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google Patents [patents.google.com]
Application Note: Evaluating the Cytotoxic Potential of 6-Benzyloxypurine with a Luminescence-Based Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Purine Analogs in Cellular Research
Purine analogs are a cornerstone of therapeutic research, particularly in oncology and virology.[1][2] These molecules, which structurally mimic endogenous purines, can interfere with critical cellular processes such as DNA synthesis and cell signaling, often leading to the inhibition of proliferation or cell death.[2] 6-Benzyloxypurine is a purine derivative whose biological effects are a subject of investigation.[3][4][5]
A fundamental step in characterizing any novel compound is to determine its effect on cell viability.[6][7] Cytotoxicity assays provide a quantitative measure of a compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) value. This application note provides a detailed, field-tested protocol for evaluating the cytotoxic potential of this compound. We will employ a highly sensitive, luminescence-based assay that quantifies adenosine triphosphate (ATP), a key indicator of metabolically active, viable cells.[8]
Principle of the ATP-Based Luminescence Assay: A Proxy for Cell Health
The chosen methodology hinges on the principle that viable cells maintain a stable pool of ATP.[8][9] This molecule is the principal energy currency for metabolic processes; upon cell death, the ability to synthesize ATP is rapidly lost, leading to a swift depletion of the intracellular supply.[1]
The assay utilizes a thermostable luciferase enzyme, which, in the presence of its substrate D-luciferin and Mg2+, catalyzes a reaction that generates light only when ATP is present.[1] The resulting "glow-type" luminescent signal is directly proportional to the amount of ATP in the well.[9] Therefore, a reduction in luminescence upon treatment with this compound indicates a decrease in the number of viable cells, stemming from either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 57500-07-9 [smolecule.com]
- 4. This compound | C12H10N4O | CID 853677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 99 57500-07-9 [sigmaaldrich.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 8. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Note: A Framework for Investigating 6-Benzyloxypurine-Induced Apoptosis in Jurkat Cells
Introduction: The Quest for Novel Apoptosis Inducers in T-Cell Leukemia
The Jurkat cell line, derived from a human T-cell leukemia, serves as a cornerstone model for studying T-lymphocyte signaling, immune responses, and oncogenic pathways.[1] A critical hallmark of cancer is the evasion of programmed cell death, or apoptosis.[2] Consequently, the identification of novel small molecules that can selectively trigger this intrinsic suicide program in cancer cells is a paramount goal in modern drug discovery. Purine analogs, such as 6-Thioguanine, have a well-established history in cancer therapy, often acting by disrupting nucleic acid synthesis.[3] This application note focuses on 6-Benzyloxypurine, a related purine derivative, and provides a comprehensive experimental framework for researchers to investigate its potential as a pro-apoptotic agent in Jurkat cells. We will detail the necessary protocols, from cell culture to the precise measurement of apoptotic markers, and propose a hypothesized signaling pathway to guide the investigation.
Scientific Background: Unraveling the Logic of Apoptosis Induction
The Jurkat Cell Line: A Workhorse for Apoptosis Research
Jurkat cells are an immortalized line of human T lymphocytes that are cultured in suspension.[1][4] Their robust growth, well-characterized signaling pathways, and susceptibility to various apoptotic stimuli make them an ideal in vitro model for screening potential chemotherapeutic compounds.[5]
Apoptosis: The Intrinsic (Mitochondrial) Pathway
Apoptosis is predominantly executed through two converging pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated).[6] The intrinsic pathway, often triggered by intracellular stress such as DNA damage or cytotoxic drugs, is of particular interest for many chemotherapeutics.[7][8] This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[2] Pro-apoptotic members like Bax and Bak, upon activation, lead to MOMP and the release of cytochrome c from the mitochondria into the cytosol.[2][6] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (APAF-1), forming a complex called the "apoptosome," which recruits and activates the initiator caspase, Caspase-9.[8] Active Caspase-9 subsequently cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7, which orchestrate the systematic dismantling of the cell.[2][9]
This compound: A Hypothesized Mechanism of Action
While direct studies on this compound's apoptotic mechanism are emerging, its structure as a purine analog suggests a plausible mode of action. We hypothesize that this compound, upon entering the cell, may act as a fraudulent nucleotide. This could interfere with DNA replication and repair processes, leading to significant cellular stress and DNA damage. Such damage is a potent activator of the intrinsic apoptotic pathway, likely mediated through stress sensors like p53.[8] This guide provides the necessary tools to test this hypothesis by quantifying the downstream markers of apoptosis.
Experimental Design and Workflow
The overall strategy is to first establish a dose-response and time-course relationship for this compound in Jurkat cells. Following this, the mechanism of cell death will be confirmed as apoptosis using specific assays for membrane changes (Annexin V) and key enzymatic activity (Caspase-3/7).
Figure 1. High-level experimental workflow for assessing this compound's pro-apoptotic effects.
Detailed Experimental Protocols
Protocol 1: Jurkat Cell Culture and Maintenance
This protocol is foundational for ensuring healthy, reproducible cell populations for experimentation.
-
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-25 or T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Methodology:
-
Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4] Place the medium in the incubator for at least 15 minutes before use to allow it to reach its normal pH (7.0 to 7.6).[10]
-
Cell Thawing: Thaw a frozen vial of Jurkat cells rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[1][10]
-
Initial Culture: Centrifuge the cell suspension at 150-200 x g for 8 minutes.[10] Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-25 flask and incubate.
-
Cell Maintenance: Maintain the cell culture in a T-75 flask. The recommended seeding density is between 1.0 x 10⁵ and 4.0 x 10⁵ viable cells/mL.[10][11]
-
Passaging: Monitor cell density every 2-3 days. When the density approaches 8 x 10⁵ cells/mL, subculture the cells. Do not exceed a density of 3 x 10⁶ cells/mL.[10] To passage, simply dilute the cell suspension into new flasks with fresh medium to bring the density back to the recommended seeding range.[11]
-
Scientist's Note: Jurkat cells grow in suspension, sometimes forming clumps. Gentle pipetting can disperse these clumps before counting or passaging.[1] Maintaining cells in the logarithmic growth phase is critical for experimental consistency.
Protocol 2: Treatment with this compound
This protocol describes how to treat Jurkat cells to determine the optimal concentration and duration of exposure.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Jurkat cells in logarithmic growth phase
-
6-well or 24-well tissue culture plates
-
-
Methodology:
-
Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C.
-
Cell Seeding: Count the Jurkat cells and adjust the density to 5 x 10⁵ cells/mL in fresh complete growth medium. Seed the cells into a multi-well plate (e.g., 2 mL per well in a 6-well plate).
-
Treatment:
-
Dose-Response: Add varying final concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells.
-
Vehicle Control: To one set of wells, add an equivalent volume of DMSO as used for the highest drug concentration. This is crucial to ensure that the solvent itself is not causing cell death.
-
Positive Control: Treat one set of wells with a known apoptosis inducer like Camptothecin (10 µM) or Staurosporine (1 µM).[12][13]
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a predetermined time (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to identify the optimal treatment duration.[14]
-
Harvesting: After incubation, transfer the cell suspensions from each well into labeled microcentrifuge tubes. Centrifuge at 300-350 x g for 5 minutes.[14] Discard the supernatant and proceed immediately to apoptosis assays.
-
Protocol 3: Assessment of Apoptosis by Annexin V / Propidium Iodide Staining
This flow cytometry-based assay is the gold standard for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) and can label these cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can therefore only enter and stain late apoptotic and necrotic cells where membrane integrity is compromised.[12][15]
-
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Harvested cell pellets from Protocol 2
-
Cold PBS
-
Flow cytometer
-
-
Methodology:
-
Wash Cells: Gently resuspend the cell pellets in 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[14]
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with deionized water. Prepare enough for all samples.[16]
-
Resuspend Cells: Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer. The optimal cell concentration is 2-4 x 10⁶ cells per 200 µL.[15]
-
Staining:
-
Add 5 µL of FITC Annexin V to the 100 µL cell suspension.
-
Add 5-10 µL of the PI solution (typically 50-100 µg/mL).
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use an argon-ion laser at 488 nm for excitation.[12]
-
-
Data Interpretation:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Primarily Necrotic Cells: Annexin V-negative and PI-positive.
-
Protocol 4: Measurement of Caspase-3/7 Activity
This assay directly measures the activity of the key executioner caspases, providing biochemical confirmation of apoptosis.
-
Principle: The assay utilizes a non-fluorescent substrate containing the peptide sequence DEVD (Asp-Glu-Val-Asp), which is the recognition site for Caspase-3 and -7.[9] When cleaved by active caspases in an apoptotic cell lysate, a fluorescent reporter molecule (e.g., AMC or rhodamine 110) is released. The fluorescence intensity is directly proportional to the caspase activity.[18]
-
Materials:
-
Caspase-3/7 Activity Assay Kit (Fluorometric) (contains substrate, lysis buffer, assay buffer, DTT)
-
Harvested cell pellets from Protocol 2
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Methodology:
-
Prepare Cell Lysates: Resuspend the cell pellets in 50 µL of chilled cell lysis buffer per 1-2 x 10⁶ cells.[19]
-
Incubation: Incubate the suspension on ice for 10-20 minutes.[18][20]
-
Centrifugation: Centrifuge the lysates at 16,000-20,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Prepare Reaction Mixture: In the 96-well plate, add 50 µL of Assay Buffer (containing DTT) to each well.
-
Add Lysate: Add 5-50 µL of the supernatant (cell lysate) to the wells. Adjust the volume with lysis buffer if necessary. It is recommended to use 50-200 µg of protein per well.[19]
-
Add Substrate: Add 5 µL of the Caspase-3/7 substrate (e.g., DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18][19]
-
Read Fluorescence: Measure the fluorescence using a plate reader with the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC or 499/521 nm for rhodamine 110).[9][18]
-
Scientist's Note: It is critical to include a blank (reagents only) and a negative control (lysate from untreated cells). A positive control (lysate from cells treated with staurosporine or another known inducer) is also highly recommended.[20]
Data Presentation and Expected Results
Quantitative data should be summarized for clarity. Below is an example table for a dose-response experiment.
| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 4.5 ± 0.8 | 2.1 ± 0.4 | 6.6 | 1.0 |
| 1 | 6.2 ± 1.1 | 2.5 ± 0.5 | 8.7 | 1.3 |
| 10 | 15.8 ± 2.5 | 5.7 ± 1.2 | 21.5 | 3.1 |
| 50 | 35.2 ± 4.1 | 18.9 ± 3.3 | 54.1 | 7.8 |
| 100 | 28.1 ± 3.9 | 45.3 ± 5.0 | 73.4 | 6.5* |
Note: A potential decrease in caspase activity at very high concentrations can occur due to overwhelming cell death and secondary necrosis.
Hypothesized Signaling Pathway
Based on the proposed mechanism, the following signaling cascade can be visualized. The protocols in this guide are designed to measure the downstream outputs of this pathway (caspase activation and its consequences).
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. stemcell.com [stemcell.com]
- 10. atcc.org [atcc.org]
- 11. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mpbio.com [mpbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols for a Senior Application Scientist: Methods for Studying 6-Benzyloxypurine in Purine Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Benzyloxypurine as a Prodrug Candidate in Purine Metabolism
This compound is a synthetic purine derivative characterized by a benzyloxy group at the 6-position of the purine ring.[1] While it has applications as a plant growth regulator, its structural similarity to key endogenous purines and therapeutic purine analogs positions it as a compound of significant interest in drug development.[2] Specifically, this compound is hypothesized to function as a prodrug of 6-mercaptopurine (6-MP), a cornerstone medication in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease.[3][4]
A prodrug is an inactive or less active molecule that is metabolically converted within the body into a pharmacologically active drug.[3] This strategy is often employed to improve a drug's bioavailability, stability, or to target its delivery. In the context of 6-mercaptopurine, which has a low oral bioavailability due to extensive first-pass metabolism, a prodrug approach is highly relevant.[5] The core principle underpinning the study of this compound is its potential enzymatic conversion to 6-mercaptopurine, thereby initiating a well-established therapeutic cascade.
This guide provides a comprehensive overview of the methods and protocols required to investigate the metabolic fate of this compound, focusing on its conversion to 6-mercaptopurine and the subsequent metabolic pathways. We will delve into the enzymatic systems likely responsible for this biotransformation and provide detailed analytical protocols for tracking the parent compound and its metabolites.
Part 1: The Putative Metabolic Pathway of this compound
The central hypothesis for the bioactivation of this compound is its conversion to the active drug, 6-mercaptopurine. This conversion is predicated on the cleavage of the ether bond linking the benzyl group to the purine core.
Enzymatic Debenzylation: The Role of Cytochrome P450
The primary enzymatic system implicated in the O-dealkylation of xenobiotics is the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[6][7] Research on the structurally related compound, O6-benzylguanine, has demonstrated that CYP isoforms, specifically CYP1A1 and CYP1A2, are responsible for its metabolism, including debenzylation.[2] The mechanism of CYP-catalyzed O-dealkylation is believed to proceed via a hydrogen atom abstraction from the carbon adjacent to the oxygen, followed by hydroxyl recombination to form an unstable hemiacetal intermediate, which then non-enzymatically dissociates.[8]
Therefore, it is highly probable that this compound is metabolized by hepatic CYP enzymes to yield 6-mercaptopurine and benzaldehyde.
References
- 1. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Determination of O6-benzylguanine in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. courses.washington.edu [courses.washington.edu]
Application Notes & Protocol: Preparation of 6-Benzyloxypurine Stock Solutions for Cell Culture
Introduction: The Role and Challenge of 6-Benzyloxypurine in Research
This compound is a versatile purine derivative recognized for its significant role in biochemical research and pharmaceutical development.[1] As a key intermediate and active compound, it is instrumental in the synthesis of nucleoside analogs and is explored for its potential as an antiviral and anticancer agent.[1] Its molecular structure also allows for its use in studies of RNA and DNA interactions and as a plant growth regulator.[1]
Despite its utility, this compound presents a common challenge for cell-based assays: poor aqueous solubility. The compound is a crystalline powder, making its direct application to aqueous cell culture media impractical and prone to inaccurate dosing.[1] To overcome this, a concentrated stock solution must be prepared in a suitable organic solvent. This application note provides a detailed, field-proven protocol for the preparation, storage, and use of this compound stock solutions, ensuring experimental reproducibility and integrity.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key physicochemical and handling data for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₄O | [1][2] |
| Molecular Weight | 226.24 g/mol | [1] |
| CAS Number | 57500-07-9 | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Recommended Purity | ≥98% (HPLC Grade) | [1][5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | [6][7] |
| Typical Stock Conc. | 10-50 mM | N/A |
| Storage of Powder | Room Temperature (RT), desiccated | [1] |
| Storage of Stock Sol. | ≤ -20°C for several months; -80°C for long-term | [5][8] |
Guiding Principles: The Rationale Behind the Protocol
A robust protocol is built on understanding the causality behind each step. Simply following instructions is insufficient; a senior scientist must comprehend the principles to troubleshoot and adapt the methodology.
-
Pillar 1: The Choice of Solvent The primary challenge with this compound is its hydrophobicity. Dimethyl sulfoxide (DMSO) is the solvent of choice for several reasons. It is a highly polar aprotic solvent with exceptional power to dissolve a wide range of organic compounds, including purine derivatives.[7] Furthermore, it is miscible with water and cell culture media, allowing for homogenous dilution to final working concentrations.[7] However, DMSO can have dose-dependent effects on cell physiology. Therefore, a core principle is to prepare a highly concentrated stock solution so that the final volume of DMSO added to the cell culture is negligible (typically ≤0.1% v/v) to avoid solvent-induced artifacts.[8]
-
Pillar 2: The Imperative of Sterility Cell cultures are highly susceptible to microbial contamination. Any reagent added to the culture, including the drug stock solution, must be sterile. Since organic solvent solutions cannot be autoclaved, the protocol mandates sterilization via filtration through a 0.22 µm filter. The choice of filter material is critical; Polytetrafluoroethylene (PTFE) is the recommended material for DMSO-based solutions due to its broad chemical compatibility.
-
Pillar 3: Ensuring Concentration and Stability The accuracy of your experimental results depends entirely on the true concentration and stability of the compound in your stock solution.[9][10] Preparing a stock solution by weight (e.g., mg/mL) is simple but lacks scientific precision. A molar concentration (e.g., 10 mM) is the standard in pharmacology and biochemistry as it relates directly to the number of molecules interacting with the biological system. Stability is maintained by minimizing environmental stressors. Light, heat, and repeated freeze-thaw cycles can degrade sensitive organic molecules.[9] Therefore, the protocol mandates aliquoting the stock into single-use volumes and storing them at low temperatures (≤ -20°C) in light-protecting tubes.[5][8][11]
Workflow for this compound Stock Solution Preparation
The following diagram outlines the logical flow of the protocol, from initial calculation to final application, ensuring a systematic and error-minimized process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 57500-07-9 [smolecule.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 57500-07-9 [chemicalbook.com]
- 5. biocrick.com [biocrick.com]
- 6. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. benchchem.com [benchchem.com]
- 9. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. dechra.dk [dechra.dk]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of 6-Benzyloxypurine as an Antineoplastic Agent
Introduction: Unveiling the Potential of 6-Benzyloxypurine as a Pro-Drug Strategy in Oncology
This compound is a purine analog that holds significant interest in the field of oncology as a potential antineoplastic agent. Its structural similarity to endogenous purines and other therapeutic purine analogs suggests its likely interference with nucleic acid metabolism, a cornerstone of cancer therapy. The primary hypothesis for its mechanism of action is its role as a pro-drug for the well-established chemotherapeutic agent, 6-mercaptopurine (6-MP).[1][2] 6-MP is a foundational treatment for acute lymphoblastic leukemia and is also utilized for autoimmune diseases.[3][4][5]
The conversion of a pro-drug like this compound into its active form, 6-MP, can be catalyzed by enzymes within the body, such as glutathione S-transferase.[6] This biotransformation is a critical step for the therapeutic efficacy of the compound. Once converted, 6-MP undergoes extensive intracellular metabolism to form active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[7][8] These metabolites exert their cytotoxic effects by being incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[9]
These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the antineoplastic properties of this compound. We will delve into its proposed mechanism of action, provide detailed protocols for in vitro evaluation, and offer insights into the design of pre-clinical studies. The overarching goal is to equip scientists with the necessary tools to validate the efficacy of this compound as a novel anti-cancer agent.
Proposed Mechanism of Action: A Pro-Drug Approach to Cancer Therapy
The central hypothesis for the antineoplastic activity of this compound is its enzymatic conversion to 6-mercaptopurine (6-MP). This conversion is a key activation step, and understanding the subsequent metabolic fate of 6-MP is crucial for elucidating the therapeutic potential of this compound.
Metabolic Activation and Cytotoxic Effects of 6-Mercaptopurine
Upon its formation from this compound, 6-MP is metabolized through three main pathways:
-
Anabolism to 6-Thioguanine Nucleotides (6-TGNs): This is the primary pathway for the cytotoxic effects of 6-MP. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into 6-thioinosine monophosphate (TIMP). TIMP is then further metabolized to 6-thioguanine nucleotides (6-TGNs).[8] These 6-TGNs are incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis, DNA damage, and ultimately, apoptosis.[9]
-
Catabolism by Thiopurine S-Methyltransferase (TPMT): 6-MP can be inactivated through methylation by the enzyme thiopurine S-methyltransferase (TPMT), forming 6-methylmercaptopurine (6-MMP).[3][7] Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting both the efficacy and toxicity of 6-MP.[3]
-
Oxidation by Xanthine Oxidase (XO): Xanthine oxidase metabolizes 6-MP to the inactive metabolite 6-thiouric acid.[8]
The following diagram illustrates the proposed metabolic pathway of this compound to its active and inactive metabolites.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols for In Vitro Evaluation
The following protocols are designed to assess the antineoplastic activity of this compound in vitro. These experiments will help to determine its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[10][11]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
6-Mercaptopurine (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and 6-mercaptopurine in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12][13] 6-mercaptopurine is known to primarily act during the S phase of the cell cycle.[14]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the number of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Experimental Workflow Visualization
The following diagram outlines a typical in vitro experimental workflow for evaluating the antineoplastic potential of this compound.
Caption: In Vitro Experimental Workflow for this compound.
In Vivo Animal Models for Pre-clinical Evaluation
Once in vitro efficacy has been established, the next crucial step is to evaluate the antineoplastic potential of this compound in vivo using animal models.[16] Mouse models are widely used in cancer research due to their genetic and physiological similarities to humans.[16][17]
Xenograft Models
A common approach is the use of xenograft models, where human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[17][18]
General Protocol Outline:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., 6-mercaptopurine).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the animals as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: A Framework for Reporting Results
Clear and concise presentation of quantitative data is essential for interpreting the experimental outcomes. The following tables provide a template for summarizing the in vitro data.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of 6-Mercaptopurine (Positive Control) |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| HCT-116 | Colorectal Carcinoma | [Experimental Value] | [Experimental Value] |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (48h Treatment)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | - | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| This compound | [IC50/2] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| This compound | [IC50] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| This compound | [IC50*2] | [Value ± SD] | [Value ± SD] | [Value ± SD] |
Table 3: Induction of Apoptosis by this compound in A549 Cells (48h Treatment)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | [Value ± SD] | [Value ± SD] |
| This compound | [IC50/2] | [Value ± SD] | [Value ± SD] |
| This compound | [IC50] | [Value ± SD] | [Value ± SD] |
| This compound | [IC50*2] | [Value ± SD] | [Value ± SD] |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of this compound as a potential antineoplastic agent. The provided protocols are designed to be robust and adaptable to various laboratory settings. The central hypothesis of this compound acting as a pro-drug for 6-mercaptopurine offers a clear mechanistic rationale for its further development.
Future studies should focus on confirming the enzymatic conversion of this compound to 6-mercaptopurine in cancer cells and in vivo. Additionally, exploring the efficacy of this compound in combination with other chemotherapeutic agents could reveal synergistic effects and provide new avenues for cancer treatment. The investigation of its pharmacokinetic and pharmacodynamic properties in pre-clinical models will be essential for its translation into clinical applications.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. medscape.com [medscape.com]
- 4. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 5. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Demonstration of enzymatic activity converting azathioprine to 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic Polymorphisms of Drug-Metabolizing Enzymes Involved in 6-Mercaptopurine-Induced Myelosuppression in Thai Pediatric Acute Lymphoblastic Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vigo-avocats.com [vigo-avocats.com]
- 12. Cell-cycle arrest induced by the bacterial adenylate cyclase toxins from Bacillus anthracis and Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Spontaneous and Induced Animal Models for Cancer Research | MDPI [mdpi.com]
- 17. Comparison of responsiveness to cancer development and anti-cancer drug in three different C57BL/6N stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Benzyloxypurine synthesis
Welcome to the technical support center for the synthesis of 6-Benzyloxypurine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this synthetic procedure. As a crucial intermediate in the synthesis of various biologically active purine derivatives, achieving a high yield of this compound is often critical for the success of subsequent research and development efforts.
This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve common issues. The protocols and troubleshooting advice provided here are designed to be self-validating, empowering you to optimize your reaction conditions effectively.
Reaction Overview: The Williamson Ether Synthesis Approach
The most prevalent method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom on 6-chloropurine by a benzyl alkoxide (benzylate) ion. The benzylate is typically generated in situ by reacting benzyl alcohol with a suitable base.
General Reaction Scheme:
This S_N2 reaction is robust but sensitive to several parameters that can significantly impact the final yield and purity of the product.[1][2][3]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction is incomplete, and TLC/LC-MS analysis shows a significant amount of unreacted 6-chloropurine. What are the likely causes?
A1: An incomplete reaction is one of the most common hurdles. The root cause often lies in the insufficient generation or reactivity of the benzylate nucleophile, or poor solubility of the starting materials. Let's break down the potential issues:
-
1. Ineffective Deprotonation of Benzyl Alcohol: The core of this synthesis is the formation of the sodium or potassium benzylate, which is a much stronger nucleophile than benzyl alcohol itself.
-
Causality: The pKa of benzyl alcohol is around 15.4. To effectively deprotonate it and drive the equilibrium towards the benzylate, you need a base with a conjugate acid pKa significantly higher than this value.
-
Troubleshooting Steps:
-
Choice of Base: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices for quantitatively generating the alkoxide.[4] Weaker bases, such as potassium carbonate (K₂CO₃), can also be used but may require higher temperatures or longer reaction times to be effective.
-
Base Quality and Stoichiometry: Ensure your base is not old or deactivated from improper storage. Use at least one molar equivalent of the base relative to the benzyl alcohol. An excess of the base (e.g., 1.1-1.2 equivalents) is often recommended to ensure complete deprotonation.
-
-
-
2. Presence of Moisture: Water is detrimental to this reaction.
-
Causality: Strong bases like NaH react violently with water. Furthermore, any moisture will protonate the benzylate nucleophile, converting it back to the less reactive benzyl alcohol and quenching the reaction.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use oven-dried glassware. Ensure your solvents are anhydrous. Benzyl alcohol itself can absorb water from the atmosphere and should be used from a freshly opened bottle or dried over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
3. Poor Solubility of 6-Chloropurine: 6-Chloropurine has limited solubility in many common organic solvents.[5][6]
-
Causality: If the 6-chloropurine does not dissolve, the reaction becomes a heterogeneous mixture, and the reaction rate will be severely limited by the slow diffusion of the dissolved substrate to the nucleophile.
-
Troubleshooting Steps:
-
Solvent Selection: Polar aprotic solvents are ideal for this S_N2 reaction as they can dissolve the starting materials and do not solvate the nucleophile as strongly as protic solvents.[1] N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for dissolving 6-chloropurine.[2][4] Acetonitrile is also a viable option.[1][3]
-
-
-
4. Inadequate Reaction Temperature or Time: S_N2 reactions require sufficient energy to overcome the activation barrier.
-
Causality: The rate of reaction is directly proportional to the temperature. Insufficient heat will result in a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Temperature Control: A typical temperature range for this reaction is 50-100 °C.[1][3] If your reaction is slow at a lower temperature, gradually increasing the heat (while monitoring for side product formation) can significantly improve the conversion rate.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress by TLC or LC-MS until the 6-chloropurine starting material is fully consumed.
-
-
Q2: The reaction seems to have worked, but my isolated yield is low, and I see multiple spots on my TLC plate. What are these impurities?
A2: The formation of side products is a key contributor to low yields. Identifying and mitigating these side reactions is crucial for process optimization.
-
1. Degradation of Benzyl Alcohol: Under reaction conditions, benzyl alcohol can be susceptible to degradation.
-
Causality: At elevated temperatures, especially in the presence of air (if an inert atmosphere is not maintained), benzyl alcohol can oxidize to benzaldehyde and subsequently to benzoic acid.[7][8][9] These impurities can complicate purification. Sonication has also been shown to degrade benzyl alcohol into benzene, toluene, and benzaldehyde.[10]
-
Troubleshooting Steps:
-
Maintain Inert Atmosphere: Strictly work under a nitrogen or argon atmosphere.
-
Temperature Management: Avoid excessively high temperatures (e.g., >120 °C) for prolonged periods.
-
Use Fresh Reagents: Use high-purity, freshly opened benzyl alcohol.
-
-
-
2. N-Alkylation of the Purine Ring: The purine ring system has multiple nucleophilic nitrogen atoms (N7 and N9).
-
Causality: While O-alkylation at the C6 position is desired, competitive N-alkylation by the benzyl group can occur, leading to the formation of 7-benzyl-6-chloropurine or 9-benzyl-6-chloropurine isomers. This is a known side reaction in the alkylation of purines.[11]
-
Troubleshooting Steps:
-
Controlled Conditions: This side reaction is often influenced by the specific base, solvent, and temperature used. The formation of the benzylate before adding the 6-chloropurine can sometimes favor O-alkylation.
-
Phase-Transfer Catalysis (PTC): Some literature suggests that using phase-transfer catalysis can offer better control over the reaction, though it may also lead to mixtures of N7 and N9 alkylated products after the initial O-alkylation.[11]
-
-
-
3. Hydrolysis of 6-Chloropurine: If there is residual water in the reaction mixture, especially under basic conditions.
-
Causality: 6-Chloropurine can be hydrolyzed back to hypoxanthine. This is essentially the reverse of the reaction used to prepare 6-chloropurine from hypoxanthine.[5][12]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This reinforces the critical need to eliminate water from all reagents, solvents, and glassware.
-
-
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing the cause of low yield.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control for a consistently high-yield synthesis?
The three most critical parameters are:
-
Anhydrous Conditions: Moisture is the enemy of this reaction. It quenches the base and the nucleophile.
-
Choice of Base and Solvent: A strong base (like NaH) paired with a polar aprotic solvent (like DMF or DMSO) that effectively dissolves 6-chloropurine is the most reliable combination.[2][4]
-
Temperature Control: Maintaining a suitable reaction temperature (typically 50-100 °C) is essential for a reasonable reaction rate without promoting significant side product formation.[3]
FAQ 2: Can I use a different base? What are the pros and cons?
Yes, several bases can be used. The choice often depends on safety, cost, and the desired reaction kinetics.
| Base | Pros | Cons |
| Sodium Hydride (NaH) | Very strong, drives reaction to completion. | Flammable solid, reacts violently with water, requires careful handling under inert atmosphere. |
| Potassium Hydroxide (KOH) | Inexpensive, readily available. | Less effective than NaH, may require higher temperatures or phase-transfer catalyst.[11] |
| Potassium Carbonate (K₂CO₃) | Mild, easy to handle, inexpensive. | Much weaker base, requires higher temperatures and longer reaction times, may not be suitable for all substrates. |
FAQ 3: I'm struggling with the purification. What is the best way to isolate pure this compound?
Purification can be challenging due to the similar polarities of the product and some side products. A multi-step approach is often best.
-
Aqueous Work-up: After the reaction is complete, it is typically cooled and carefully quenched with water or a saturated ammonium chloride solution to destroy any excess base. The product is then extracted into an organic solvent like ethyl acetate. The organic layer should be washed with brine to remove residual DMF and water-soluble impurities.
-
Crystallization: this compound is a solid with a melting point around 173-175 °C.[13] Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) can be a very effective method for purification if the impurities have different solubility profiles.
-
Silica Gel Chromatography: If crystallization does not yield a pure product, flash column chromatography is the definitive method. A gradient of ethyl acetate in hexane is a common eluent system to separate the desired product from unreacted starting materials and side products.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a proper chemical laboratory with appropriate safety precautions.
Materials:
-
6-Chloropurine (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl Alcohol (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen inlet.
-
Base Addition: Under a positive pressure of nitrogen, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Nucleophile Formation: Cool the suspension to 0 °C using an ice bath. Slowly add benzyl alcohol (1.2 eq) dropwise via syringe. The mixture may bubble (hydrogen gas evolution). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium benzylate.
-
Substrate Addition: Dissolve 6-chloropurine (1.0 eq) in a minimal amount of anhydrous DMF and add it to the reaction flask via a syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the 6-chloropurine is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them with water and then with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography (e.g., eluting with a gradient of 20-50% ethyl acetate in hexane) to yield pure this compound as a white to pale yellow solid.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. guidechem.com [guidechem.com]
- 6. 6-Chloropurine [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | MDPI [mdpi.com]
- 10. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 13. This compound | 57500-07-9 [chemicalbook.com]
Optimizing reaction conditions for 6-Benzyloxypurine synthesis
Welcome to the technical support center for the synthesis of 6-Benzyloxypurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally reliable method for synthesizing this compound is the nucleophilic substitution of 6-chloropurine with benzyl alcohol. This reaction is typically carried out in the presence of a base to deprotonate the benzyl alcohol, forming the more nucleophilic benzylate anion, which then displaces the chloride from the purine ring.
A classic approach involves reacting 6-chloropurine with sodium benzylate in benzyl alcohol at elevated temperatures (120-130°C)[1]. However, this method can be cumbersome due to the need to prepare sodium benzylate separately and the rigorous, anhydrous conditions required[1]. A more modern and convenient alternative utilizes phase-transfer catalysis (PTC). In this setup, 6-chloropurine is reacted with benzyl alcohol in the presence of a solid base like potassium hydroxide and a phase-transfer catalyst such as tetraoctylammonium bromide or Aliquat 336[1]. This PTC method often proceeds under milder conditions (e.g., 100°C) and can simplify the work-up procedure, providing good yields (around 60%)[1].
Q2: What are the primary side products I should be aware of, and how can I minimize their formation?
A2: The principal side products in this compound synthesis arise from the alkylation of the purine ring nitrogens (N7 and N9) instead of the desired O-alkylation at the C6 position. This competition between N-alkylation and O-alkylation is a classic challenge with ambident nucleophiles like purines[2][3]. The formation of 7-benzyl-6-benzyloxypurine and 9-benzyl-6-benzyloxypurine can significantly reduce the yield of the desired product.
To favor O-alkylation, consider the following:
-
Choice of Base and Nucleophile: Using a strong, non-nucleophilic base to pre-form the benzylate anion can enhance O-alkylation.
-
Solvent Selection: The choice of solvent can influence the reactivity of the nucleophile. Polar aprotic solvents can enhance the nucleophilicity of the benzylate anion.
-
Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable O-alkylated product over the kinetically favored N-alkylated products, although this can also decrease the reaction rate.
Q3: How do I purify the final this compound product?
A3: Purification of this compound typically involves crystallization or column chromatography. After the reaction is complete, the mixture is usually cooled and diluted with water to precipitate the crude product[1]. The solid can then be filtered and washed with water, methanol, and ether to remove impurities[1]. For higher purity, recrystallization from a suitable solvent such as ethanol is often effective. If isomeric impurities (N-alkylated products) are present, column chromatography on silica gel is the most effective method for separation. The choice of eluent will depend on the specific impurities, but a gradient of ethyl acetate in hexanes is a common starting point.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., wet benzyl alcohol or base).2. Insufficient reaction temperature or time.3. Inefficient catalyst in PTC method. | 1. Ensure all reagents are dry, particularly when using strong bases like sodium hydride. Use freshly opened solvents.2. Monitor the reaction by TLC. If the starting material is consumed slowly, consider increasing the temperature or extending the reaction time.3. Use a reliable phase-transfer catalyst like Aliquat 336 or tetraoctylammonium bromide at the recommended molar ratio[1]. |
| Predominant Formation of N-Alkylated Side Products | 1. Reaction conditions favoring N-alkylation (e.g., choice of solvent and base).2. Direct alkylation of the purine ring by benzylating agent. | 1. Employ conditions that favor O-alkylation. According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, the oxygen of the purine is a "harder" nucleophilic center than the ring nitrogens. Using a "harder" alkylating agent can favor O-alkylation[4].2. Consider a two-step approach: first, form the benzylate anion using a strong base, then add the 6-chloropurine. |
| Difficulty in Removing Unreacted 6-Chloropurine | 1. Incomplete reaction.2. Similar solubility of starting material and product. | 1. Drive the reaction to completion by using a slight excess of benzyl alcohol and base.2. If unreacted 6-chloropurine remains, purification by column chromatography is recommended. The difference in polarity between 6-chloropurine and this compound should allow for good separation. |
| Product is an inseparable mixture of isomers | 1. Reaction conditions that produce a nearly equimolar mixture of N7 and N9 isomers.[1] | 1. Modify the reaction conditions (solvent, temperature, base) to favor one isomer over the other. For instance, alkylation of purines can be directed towards the N7 or N9 position based on the reaction conditions[5][6].2. If separation is not feasible, consider an alternative synthetic route that provides better regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis[1]
This protocol is adapted from a literature procedure and offers a convenient method for the synthesis of this compound.
Materials:
-
6-Chloropurine
-
Benzyl alcohol
-
Potassium hydroxide (solid)
-
Aliquat® 336 or Tetraoctylammonium bromide
-
Water
-
Acetic acid
-
Methanol
-
Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl alcohol, solid potassium hydroxide, and the phase-transfer catalyst (e.g., Aliquat® 336). The molar ratio of 6-chloropurine:benzyl alcohol:KOH:catalyst should be approximately 1:3:2:0.1[1].
-
Stir the mixture vigorously for 10 minutes at room temperature.
-
Add 6-chloropurine to the mixture.
-
Heat the reaction mixture to 100°C and stir for 5 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with cold water, followed by the addition of acetic acid and methanol.
-
The solid precipitate is then filtered off.
-
Wash the collected solid sequentially with water, methanol, and ether.
-
Dry the product under vacuum to obtain this compound.
Visualizing the Reaction Pathway
To better understand the core reaction and the competing side reactions, the following diagrams illustrate the key transformations.
Caption: General reaction scheme for this compound synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Overcoming 6-Benzyloxypurine solubility issues in aqueous solutions
Welcome to the technical support resource for 6-Benzyloxypurine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the inherent solubility challenges of this compound in aqueous environments. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental workflows effectively.
Understanding the Challenge: The Physicochemical Profile of this compound
Before attempting to dissolve any compound, it is critical to understand its fundamental properties. The structure of this compound, with its largely hydrophobic purine core and benzyl group, dictates its behavior in polar solvents like water.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₄O | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 173-175 °C | [1] |
| Predicted pKa | 8.28 ± 0.20 | [1] |
| Aqueous Solubility | Poor / Insoluble | [2] |
The most critical value for our purposes is the pKa of ~8.28 . This indicates that this compound is a weak acid. At a pH below its pKa, it exists predominantly in its neutral, protonated form, which is poorly soluble. By raising the pH of the solution to a level significantly above the pKa, we can deprotonate the molecule, forming a more polar, water-soluble anionic salt. This principle is the cornerstone of one of our primary solubilization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?
A1: The primary reason is that at a neutral pH of 7.4, which is below the compound's pKa of ~8.28, this compound exists in its non-ionized, neutral form. This form has low polarity and cannot favorably interact with water molecules, leading to very poor solubility[3]. The hydrophobic nature of the purine and benzyl rings further contributes to this issue. Forcing dissolution at this pH without additives will likely result in a fine suspension rather than a true solution, yielding inaccurate and non-reproducible results in downstream assays.
Q2: What is the simplest and most common method to prepare a stock solution?
A2: The most reliable initial approach for this compound and other poorly soluble compounds is to use a water-miscible organic solvent to create a high-concentration stock solution[4][5]. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules[6][7].
See Protocol 1 for a detailed, step-by-step guide to preparing a stock solution in DMSO.
Q3: I prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental medium. What should I do?
A3: This is a very common and critical issue known as "crashing out." It occurs because when the high-concentration DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment abruptly changes from primarily organic to primarily aqueous. The final concentration of DMSO may be too low to keep the compound dissolved.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your assay.
-
Increase the Final Co-solvent Concentration: If your experiment can tolerate it, increasing the final percentage of DMSO can maintain solubility. However, be aware that DMSO can have biological effects at concentrations as low as 0.1-0.5% (v/v) in some sensitive cell-based assays[7].
-
Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your final buffer, perform an intermediate dilution into a 50:50 mixture of DMSO and your buffer. Then, use this intermediate stock for the final dilution. This provides a more gradual transition in solvent polarity.
-
Try Alternative Co-solvents: Solvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG) can also be effective and are sometimes better tolerated in biological systems[8][9].
Q4: Can I dissolve this compound directly in an aqueous solution without using organic co-solvents?
A4: Yes, this is possible by leveraging the compound's acidic nature through pH adjustment. By preparing an alkaline aqueous solution (pH > 9), you can deprotonate the this compound to form its much more soluble salt. This method is particularly useful for in vivo applications where organic solvents must be avoided. The principle is well-established for other purine derivatives like uric acid, where raising the pH is the primary method to increase solubility and dissolve crystals[10][11].
See Protocol 2 for a detailed methodology on pH-mediated solubilization.
Q5: Are there more advanced methods if co-solvents and pH adjustment are not sufficient or compatible with my experiment?
A5: For particularly challenging formulations, several advanced strategies can be employed, often used in pharmaceutical drug development[12][13]:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water[14][15]. This is typically done by creating a stock solution in the surfactant and then diluting it.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts from water and increasing solubility.
-
Solid Dispersions: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix[14]. This is a more complex method typically requiring specialized equipment like spray dryers or hot-melt extruders.
Experimental Protocols & Workflows
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for tackling solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound solubility.
Mechanism of pH-Dependent Solubility
The following diagram illustrates the chemical equilibrium that governs the solubility of this compound.
Caption: Equilibrium between the insoluble and soluble forms of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution Using a Co-solvent (DMSO)
This protocol describes the most common method for preparing a stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: Determine the mass of this compound needed for your desired stock concentration and volume.
-
Example: For 2 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.002 L x 226.23 g/mol = 4.52 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound and add it to a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution but should be done cautiously to avoid degradation.
-
-
Verification: Visually inspect the solution against a dark background to ensure no particulate matter remains. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
This protocol is ideal for applications where organic solvents must be minimized or excluded.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, Tris buffer)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Methodology:
-
Initial Suspension: Add the pre-weighed this compound powder to your desired volume of aqueous buffer. It will not dissolve and will form a suspension.
-
pH Adjustment:
-
Place the beaker on a stir plate with a magnetic stir bar.
-
Immerse a calibrated pH probe into the suspension.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
-
Observation: As the pH rises and approaches the pKa (~8.28), the powder will begin to dissolve. Continue adding NaOH dropwise until the pH is approximately 1.0-1.5 units above the pKa (e.g., pH 9.3 - 9.8).
-
Complete Dissolution: At this elevated pH, all the powder should dissolve, resulting in a clear solution. If some particulates remain, allow it to stir for an additional 10-15 minutes.
-
Final pH Adjustment (Optional & Cautious): If your experiment requires a lower final pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). CRITICAL: Be extremely cautious, as lowering the pH back towards the pKa may cause the compound to precipitate. This step should be tested in a small volume first to determine the exact pH at which precipitation occurs for your desired concentration.
-
Sterilization & Storage: Sterile-filter the final solution through a 0.22 µm filter. Store at 4°C for short-term use or aliquot and freeze for long-term storage.
By understanding the chemical principles and applying these structured protocols, researchers can confidently overcome the solubility challenges of this compound, ensuring the accuracy and reproducibility of their experimental results.
References
- 1. This compound | 57500-07-9 [chemicalbook.com]
- 2. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. Method of alkalization and monitoring of urinary pH for prevention of recurrent uric acid urolithiasis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting Uric Acid Stone Dissolution Kinetics: Insights for Optimizing Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. brieflands.com [brieflands.com]
Identifying and minimizing byproducts in 6-Benzyloxypurine synthesis
Welcome to the technical support center for the synthesis of 6-benzyloxypurine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth troubleshooting advice and validated protocols to minimize byproduct formation and maximize yield and purity.
Introduction
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, is most commonly achieved via a Williamson ether synthesis reaction between 6-chloropurine and benzyl alcohol. While seemingly straightforward, this reaction is often complicated by the ambident nucleophilic nature of the purine ring, leading to a mixture of desired O-alkylated product and undesired N-alkylated byproducts. This guide will address the identification and minimization of these byproducts, offering practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is yielding a mixture of products, not just the desired this compound. What are the likely byproducts?
The most common byproducts in this synthesis are the N7- and N9-benzyl isomers of 6-chloropurine, arising from the alkylation of the nitrogen atoms on the purine ring. Additionally, you may encounter 6,9-dibenzylpurine from a subsequent alkylation, and hypoxanthine from the hydrolysis of the 6-chloropurine starting material.
-
Primary Byproducts:
-
N7-benzyl-6-chloropurine
-
N9-benzyl-6-chloropurine
-
-
Secondary Byproducts:
-
6,9-dibenzylpurine
-
Hypoxanthine
-
Troubleshooting Guide 1: N-Alkylation vs. O-Alkylation
Question: How can I favor the formation of the desired O-alkylated product (this compound) over the N-alkylated isomers?
Answer: The regioselectivity of the alkylation is highly dependent on the reaction conditions. Direct alkylation of 6-chloropurine often leads to a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable product.[1][2][3] To favor O-alkylation, the reaction should be performed under conditions that promote the nucleophilicity of the oxygen atom of the benzyl alkoxide while minimizing the reactivity of the ring nitrogens.
Underlying Cause: The purine ring system possesses multiple nucleophilic nitrogen atoms (N7 and N9 being the most common sites for alkylation). The reaction conditions, particularly the choice of base and solvent, dictate the site of alkylation.
Recommended Protocol: Phase-Transfer Catalysis
A robust method to favor O-alkylation is the use of phase-transfer catalysis (PTC). This method avoids the need to pre-form the sodium benzylate, which can be technically challenging.[4]
Experimental Protocol:
-
To a stirred mixture of 6-chloropurine (1 equivalent), benzyl alcohol (3 equivalents), and a phase-transfer catalyst such as tetraoctylammonium bromide (0.1 equivalents) in a suitable solvent (e.g., toluene), add solid potassium hydroxide (2 equivalents).
-
Heat the reaction mixture to 100°C and stir vigorously for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with cold water, and carefully acidify with acetic acid to a pH of ~7.
-
The product will precipitate out of solution. Filter the solid, wash with water, methanol, and diethyl ether to yield this compound.
Data Summary: Impact of Reaction Conditions on Alkylation Site
| Condition | Effect on O/N Ratio | Rationale |
| Base | Strong, non-nucleophilic bases like potassium hydroxide (in PTC) or sodium hydride favor O-alkylation. | These bases generate the benzyl alkoxide in situ, which is a potent nucleophile for the Williamson ether synthesis.[5] |
| Solvent | Aprotic solvents like DMF or THF can favor N-alkylation if a strong base is used to deprotonate the purine ring.[6] | Polar aprotic solvents can solvate the cation of the purine salt, increasing the nucleophilicity of the ring nitrogens. |
| Catalyst | Phase-transfer catalysts facilitate the reaction between the aqueous (or solid) base and the organic-soluble reactants, promoting O-alkylation.[4] | The catalyst transports the hydroxide ion into the organic phase to generate the alkoxide. |
Visualization: Reaction Pathways
Caption: Reaction pathways in this compound synthesis.
Troubleshooting Guide 2: Identification and Separation of Isomers
Question: How can I confirm the presence of N-alkylated isomers and separate them from my desired product?
Answer: A combination of analytical techniques and careful purification is essential.
Analytical Identification: 13C NMR Spectroscopy
A reliable method to distinguish between the N7 and N9 isomers is 13C NMR spectroscopy. The chemical shift of the C5 carbon of the purine ring is a key indicator.[1][3][7]
-
N9-alkylated 6-chloropurines: The C5 carbon typically resonates at approximately 132 ppm .[1][3][7]
-
N7-alkylated 6-chloropurines: The C5 carbon is more shielded and appears at a lower chemical shift, around 123 ppm .[1][3][7]
Purification Protocol: Column Chromatography
If your product mixture contains significant amounts of N-alkylated byproducts, purification by column chromatography is recommended.
Experimental Protocol:
-
Prepare a silica gel slurry in your chosen mobile phase and pack a column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify the separated products.
-
The desired this compound is generally more polar than the N-benzyl-6-chloropurine isomers and will elute later from the column.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualization: Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide 3: Formation of Minor Byproducts
Question: I've identified other impurities in my reaction mixture. What could they be and how can I avoid them?
Answer: Two other byproducts to be aware of are 6,9-dibenzylpurine and hypoxanthine.
1. 6,9-Dibenzylpurine (Dialkylation)
-
Formation: This byproduct arises from the N-alkylation of the desired this compound product.
-
Minimization:
-
Stoichiometry: Avoid using a large excess of benzyl alcohol and base.
-
Reaction Time: Monitor the reaction closely and stop it once the starting 6-chloropurine has been consumed to prevent further alkylation of the product.
-
2. Hypoxanthine (Hydrolysis)
-
Formation: 6-chloropurine is susceptible to hydrolysis to form hypoxanthine, especially in the presence of water and base.[8] This is a spontaneous deamination product of adenine.[8]
-
Minimization:
-
Anhydrous Conditions: While the PTC method uses aqueous base, minimizing excess water and ensuring the organic solvent is dry can help. For methods using sodium hydride, strictly anhydrous conditions are crucial.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate hydrolysis.
-
Work-up: During the work-up, neutralize the reaction mixture promptly to avoid prolonged exposure to basic conditions.
-
Visualization: Logic of Byproduct Minimization
Caption: Strategies to minimize minor byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hypoxanthine - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Efficiency of 6-Benzyloxypurine N-Alkylation
Welcome to the technical support center for the N-alkylation of 6-benzyloxypurine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency, yield, and regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of N-alkylation on the this compound scaffold, and which is typically desired?
A1: The purine ring system of this compound presents several potential nitrogen atoms for alkylation. The most common sites are the N9 and N7 positions of the imidazole ring, with the N3 position in the pyrimidine ring being a less frequent but possible site.[1][2] For many applications in medicinal chemistry and drug development, the N9-alkylated isomer is the desired product .[2][3][4] However, achieving high regioselectivity for the N9 isomer is a common challenge, often resulting in mixtures of N9 and N7 regioisomers.[2][3][4]
Q2: What are the primary factors that influence the regioselectivity (N9 vs. N7) of the alkylation reaction?
A2: The ratio of N9 to N7 alkylation is a delicate balance controlled by several factors:
-
Steric Hindrance: The size of the substituent at the C6 position plays a crucial role. The benzyloxy group at C6 can sterically hinder the approach of the alkylating agent to the adjacent N7 position, thereby favoring alkylation at the more accessible N9 position.[4] This effect can be enhanced by using bulkier protecting groups at the C6 position.[3][4]
-
Electronic Effects: The electronic properties of substituents on the purine ring can influence the nucleophilicity of the different nitrogen atoms.[1]
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent all significantly impact the N9/N7 ratio.[5]
Q3: What are the advantages of using Phase-Transfer Catalysis (PTC) for this reaction?
A3: Phase-transfer catalysis (PTC) offers several advantages for the N-alkylation of purines, making it a powerful technique for improving efficiency and overcoming common challenges.[6][7][8][9] Key benefits include:
-
Milder Reaction Conditions: PTC often allows for the use of less harsh bases (e.g., solid K₂CO₃ or NaOH) and lower reaction temperatures.[6][7][9]
-
Increased Yields and Purity: By facilitating the transfer of the purine anion to the organic phase, PTC can lead to higher reaction rates and cleaner product profiles.[7][8]
-
Improved Regioselectivity: In some cases, PTC can enhance the formation of the desired N9 isomer.[6][7]
-
Simplified Workup: PTC can simplify the purification process by keeping the inorganic salts in the aqueous phase.[8]
Q4: Can the Mitsunobu reaction be used for the N-alkylation of this compound?
A4: Yes, the Mitsunobu reaction is a viable and often advantageous method for the N-alkylation of purines.[1][10][11] This reaction typically involves an alcohol as the alkylating agent, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter, which is particularly useful when introducing chiral side chains.[10][11] It can also offer good regioselectivity for the N9 position.
Troubleshooting Guides
Problem 1: Low Yield of the Desired N-Alkylated Product
Low product yield is a frequent issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.
References
- 1. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Strategies for Overcoming Poor Cell Permeability of 6-Benzyloxypurine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Benzyloxypurine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of its poor cell permeability. Here, we synthesize technical accuracy with field-proven insights to help you navigate your experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell permeability?
A1: The limited cell permeability of this compound, a purine analog, is primarily due to its physicochemical properties.[1] Purine-based compounds can be polar and often have a significant number of hydrogen bond donors and acceptors. These characteristics hinder their ability to passively diffuse across the lipophilic cell membrane. Furthermore, like other xenobiotics, it may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, thereby reducing its intracellular concentration and therapeutic efficacy.[2][3][4][5]
Q2: What are the primary strategies to enhance the cell permeability of this compound?
A2: There are two main avenues for improving the cellular uptake of this compound:
-
Chemical Modification: This involves altering the molecular structure to improve its drug-like properties. Key strategies include increasing its lipophilicity or employing a prodrug approach.[6][7][8][9]
-
Formulation Strategies: This focuses on the drug delivery system to facilitate its transport into the cell without changing the molecule itself. Nanoformulations are a prominent example.[10][11][12]
Q3: How can I experimentally assess the cell permeability of my this compound analog?
A3: Several well-established in vitro models can be used to determine the apparent permeability coefficient (Papp) of your compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that predicts passive diffusion.[13][14]
-
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium, providing insights into both passive and active transport.[15][16][17]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Often transfected with specific transporters like MDR1 (for P-gp), this model is excellent for studying the role of efflux pumps.[18][19][20]
II. Troubleshooting Guide: Experimental Challenges & Solutions
Scenario 1: Low intracellular concentration of this compound in cell-based assays.
Question: My results consistently show low intracellular levels of this compound, suggesting poor uptake. How can I troubleshoot this?
Answer: This is a common issue. Let's break down the potential causes and solutions.
1. Is Passive Permeability the Limiting Factor?
-
Causality: The inherent polarity of the purine scaffold can impede its ability to cross the lipid bilayer.
-
Troubleshooting Action:
-
Assess Physicochemical Properties: Determine the LogP (a measure of lipophilicity) of your compound. A low LogP value suggests that increasing lipophilicity could be beneficial.
-
Chemical Modification Strategy: The Prodrug Approach: A highly effective strategy is to mask the polar functional groups of this compound with lipophilic moieties.[6][7][8][9] These "promoieties" are designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.
-
Example: Esterification of a hydroxyl group can increase lipophilicity and improve passive diffusion.[7]
-
-
dot
Caption: Prodrug strategy to enhance cell permeability.
2. Could Efflux Pumps Be Actively Removing the Compound?
-
Causality: this compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which are part of the ATP-binding cassette (ABC) transporter superfamily.[3][21] These pumps actively expel a wide range of substances from the cell, leading to multidrug resistance.[2][4][5]
-
Troubleshooting Action:
-
Perform a Bidirectional Permeability Assay: Use a cell model like Caco-2 or MDCK-MDR1 to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[17][18][19][20]
-
Calculate the Efflux Ratio (ER): The ER is the ratio of Papp(B-A) to Papp(A-B). An ER greater than 2 is a strong indicator of active efflux.[17][19][22]
-
Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp).[16][22] A significant increase in intracellular accumulation in the presence of the inhibitor confirms that your compound is an efflux pump substrate.
-
dot
Caption: Workflow to investigate active efflux.
Scenario 2: Inconsistent Permeability Data Across Different Assays.
Question: I'm seeing conflicting permeability results for my this compound derivative between the PAMPA and Caco-2 assays. Why is this happening?
Answer: This is an excellent observation and points to the different aspects of permeability that these assays measure.
-
Causality:
-
Interpretation and Troubleshooting:
-
High PAMPA, Low Caco-2 Permeability: This is a classic sign of active efflux . Your compound can passively cross a lipid membrane but is being actively pumped out by the Caco-2 cells. To confirm, perform a bidirectional Caco-2 assay and calculate the efflux ratio.
-
Low PAMPA, High Caco-2 Permeability: This suggests the involvement of an active uptake transporter in the Caco-2 cells.
-
Good Correlation Between Assays: If the results from both assays are similar, it indicates that passive diffusion is the primary mechanism of transport.[14]
-
| Assay | Transport Mechanisms Measured | Key Application |
| PAMPA | Passive Diffusion | High-throughput screening for passive permeability.[13][14] |
| Caco-2 | Passive Diffusion, Active Transport (Uptake & Efflux), Paracellular Transport | Gold standard for predicting in vivo intestinal absorption.[15][16][17] |
| MDCK-MDR1 | Passive Diffusion, P-gp Mediated Efflux | Specifically investigating the role of P-gp in drug efflux.[18][19][20] |
Scenario 3: My chemically modified this compound analog has improved lipophilicity but still shows poor permeability.
Question: I've increased the lipophilicity of my compound, but its permeability in the Caco-2 assay hasn't improved. What's going on?
Answer: While increasing lipophilicity is a common strategy, it's not always a silver bullet. Here are some potential reasons and next steps:
-
Causality:
-
Increased Efflux: The chemical modification may have inadvertently made the compound a better substrate for efflux pumps.[1]
-
Poor Aqueous Solubility: Extremely high lipophilicity can lead to poor solubility in the aqueous assay buffer, reducing the concentration of the compound available for transport.
-
-
Troubleshooting Action:
-
Re-evaluate Efflux: Perform a bidirectional Caco-2 assay with your new analog to determine if efflux is now a contributing factor.
-
Assess Solubility: Determine the thermodynamic solubility of your compound in the assay buffer. If solubility is low, consider formulation strategies.
-
Formulation Strategy: Nanoformulations: Encapsulating your compound in nanoparticles (e.g., polymeric nanoparticles or liposomes) can improve its solubility and facilitate its transport across the cell membrane.[10][11][12][23] This approach can protect the drug from efflux pumps and enhance its bioavailability.[10][11][12]
-
III. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound and its analogs.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Donor and acceptor plates
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound and control compounds (high and low permeability)
-
Plate reader (UV-Vis or other appropriate detection method)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of 1-5%).[24]
-
-
Prepare the PAMPA Plate:
-
Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL of 1% lecithin in dodecane).[25]
-
-
Load the Plates:
-
Add PBS to the acceptor plate wells.
-
Add the compound solution to the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[26]
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using a standard formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the permeability of this compound and assess the potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test compound, control compounds, and efflux pump inhibitors (e.g., verapamil)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Monolayer Formation:
-
Monolayer Integrity Check:
-
Permeability Assay (A-B and B-A):
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the compound in each sample using LC-MS/MS.
-
-
Calculations:
-
Calculate the Papp values for both the A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).
-
IV. References
-
Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. PubMed Central.
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
-
MDCK-MDR1 Permeability Assay. AxisPharm.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
-
Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. IntechOpen.
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
-
Caco2 assay protocol. [No Source Found].
-
Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. OUCI.
-
MDCK-MDR1 Permeability Assay. Evotec.
-
pampa-permeability-assay.pdf. Technology Networks.
-
Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. PubMed.
-
MDCK Permeability. Creative Biolabs.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
-
Caco-2 Permeability Assay. Enamine.
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
-
Caco-2 permeability assay. Creative Bioarray.
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
-
The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery. RSC Publishing.
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
-
How to perform the MDCK Permeability experiment in drug discovery. YouTube.
-
MDR1-MDCK Permeability Assay. Creative Bioarray.
-
Caco-2 Permeability Assay. Evotec.
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. [No Source Found].
-
Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d - ResearchGate. ResearchGate.
-
Buy this compound | 57500-07-9. Smolecule.
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central.
-
Technical Support Center: Enhancing Cell Permeability of Pyrimidine-Based Compounds. Benchchem.
-
Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. [No Source Found].
-
(PDF) The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. ResearchGate.
-
Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI.
-
How are chemical structures modified to improve bioavailability?. Patsnap Synapse.
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC - NIH.
-
SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. [No Source Found].
-
The Newer Purine Analogs. Significant Therapeutic Advance in the Management of Lymphoid Malignancies. PubMed.
-
Small Chemical Change to Boost Bioavailability of Drug Molecules. AZoLifeSciences.
-
This compound | C12H10N4O | CID 853677. PubChem - NIH.
-
Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. MDPI.
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
-
This compound | 57500-07-9. ChemicalBook.
-
(PDF) Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. ResearchGate.
-
A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier. PubMed.
-
Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI.
-
Agents that increase the permeability of the outer membrane. PMC - NIH.
-
The Gram-negative permeability barrier: tipping the balance of the in and the out. NIH.
-
Enhancing permeability of the outer membrane – by Helen Zgurskaya. GARDP Revive.
-
Outer Membrane Permeability and Antibiotic Resistance. PMC - PubMed Central - NIH.
-
What is the mechanism of Benztropine Mesylate?. Patsnap Synapse.
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine [ouci.dntb.gov.ua]
- 12. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 19. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 20. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 21. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. mdpi.com [mdpi.com]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimizing 6-Benzyloxypurine Dosage for Plant Growth Studies
Welcome to the technical support guide for 6-Benzyloxypurine. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in plant growth and development studies. As a potent cytokinin antagonist, this compound offers a powerful tool for dissecting the roles of cytokinins in various physiological processes. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure the success and integrity of your experiments.
Foundational Knowledge: Understanding the Mechanism of Action
To effectively optimize the dosage of this compound, it is crucial to first understand its mechanism of action as a cytokinin antagonist. Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in numerous developmental processes, including shoot initiation, leaf senescence, and apical dominance.[1]
The cytokinin signaling pathway is initiated when a cytokinin molecule binds to a histidine kinase receptor located in the endoplasmic reticulum membrane.[1] This binding triggers a multi-step phosphorelay, ultimately leading to the activation of type-B response regulators (RRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.[1][2]
This compound, as a cytokinin antagonist, is thought to competitively inhibit this pathway by binding to the cytokinin receptors without initiating the downstream signaling cascade. This blockage prevents natural cytokinins from activating the pathway, leading to a reduction or complete inhibition of cytokinin-mediated responses.[3][4]
Caption: Cytokinin signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in plant growth studies.
Q1: What is the primary application of this compound in plant research?
A1: this compound is primarily used as a research tool to study the effects of cytokinin deficiency. By blocking cytokinin signaling, researchers can investigate the roles of cytokinins in processes such as root and shoot development, leaf senescence, and stress responses. It is particularly useful for creating a "chemical knockout" effect without genetic modification.
Q2: How does this compound differ from 6-Benzylaminopurine (BAP)?
A2: This is a critical distinction. This compound is a cytokinin antagonist , meaning it inhibits cytokinin responses. In contrast, 6-Benzylaminopurine (BAP) is a synthetic cytokinin agonist , which mimics natural cytokinins to promote cell division and shoot formation.[5][6][7][8] Using one in place of the other will produce opposite effects.
Q3: What are the solubility and stability characteristics of this compound?
A3: this compound is a white crystalline powder that is generally insoluble in water.[9] It is slightly soluble in ethanol and is typically dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) or 1N NaOH before being added to aqueous media.[10] Stock solutions should be stored at -20°C for long-term stability and protected from light.[11]
Q4: Can this compound be autoclaved with my culture medium?
A4: While some purine derivatives are stable in acid and alkali[9], it is generally recommended to filter-sterilize stock solutions of plant growth regulators and add them to the autoclaved medium after it has cooled to below 50°C. This prevents potential degradation of the compound at high temperatures and pressures.
Q5: What are the expected phenotypic effects of this compound on plants?
A5: The expected effects are characteristic of cytokinin deficiency. These may include, but are not limited to:
-
Inhibition of shoot formation and proliferation.
-
Promotion of root elongation and branching.
-
Delayed callus induction and growth.[12]
-
Accelerated leaf senescence.
-
Increased apical dominance.
The specific effects and their magnitude will depend on the plant species, the concentration of this compound used, and the composition of the growth medium.
Experimental Protocols
Adherence to proper protocols is essential for obtaining reproducible and reliable data. The following sections provide detailed procedures for stock solution preparation and a general workflow for dosage optimization.
Protocol 1: Preparation of a 1 mM this compound Stock Solution
Materials:
-
This compound (MW: 226.23 g/mol )[13]
-
1N Sodium Hydroxide (NaOH) or Dimethyl Sulfoxide (DMSO)
-
Sterile, distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protecting storage vials (e.g., amber tubes)
Procedure:
-
Weighing: Accurately weigh out 22.62 mg of this compound powder and place it in a sterile beaker or flask.
-
Dissolving: Add a minimal amount of 1N NaOH or DMSO (e.g., 2-3 mL) to the powder.[14] Gently swirl or vortex until the powder is completely dissolved. Warming the solution to 37°C can aid in dissolution.[15]
-
Dilution: Slowly add sterile, distilled water to the dissolved solution while stirring, bringing the total volume to 100 mL.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials. Label each vial with the compound name, concentration, preparation date, and your initials. Store at -20°C for up to one year or at -80°C for longer-term storage.[16] Avoid repeated freeze-thaw cycles.
Workflow for Dosage Optimization
A systematic approach is necessary to determine the optimal concentration of this compound for your specific experimental goals. A dose-response study is the most effective method.
Caption: Experimental workflow for optimizing this compound dosage.
Designing a Dose-Response Experiment
The table below provides a template for structuring your initial dose-response study.
| Treatment Group | This compound (µM) | Rationale | Number of Replicates |
| 1 | 0 | Negative Control (baseline growth) | ≥ 5 |
| 2 | 0.1 | Low concentration | ≥ 5 |
| 3 | 1.0 | Intermediate concentration | ≥ 5 |
| 4 | 10 | High concentration | ≥ 5 |
| 5 | 50 | Very high concentration | ≥ 5 |
| 6 | 100 | Potentially toxic concentration | ≥ 5 |
Troubleshooting Guide
Even with meticulous planning, experimental challenges can arise. This section provides solutions to common problems encountered when working with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Problem 1: No observable effect on plant growth.
-
Possible Cause: The concentration of this compound may be too low for your specific plant species or experimental system.
-
Solution: Conduct a dose-response experiment with a wider and higher range of concentrations. Verify the calculations for your stock solution and dilutions.
-
-
Possible Cause: The compound may have degraded.
-
Solution: Prepare a fresh stock solution from a new batch of this compound powder. Ensure proper storage conditions (-20°C, protected from light).[11]
-
-
Possible Cause: The plant tissue may have a high endogenous cytokinin level that is overcoming the antagonistic effect.
-
Solution: Try using younger tissues, which may have different endogenous hormone levels. Also, ensure the basal medium does not contain any cytokinins.
-
Problem 2: High mortality or severe necrosis of plant tissues.
-
Possible Cause: The concentration of this compound is too high, leading to toxic effects.
-
Solution: Lower the concentration range in your experiments. Even as an antagonist, excessively high concentrations of any chemical can be detrimental to plant cells.
-
-
Possible Cause: The solvent used to dissolve the compound (e.g., DMSO, NaOH) is at a toxic concentration in the final medium.
-
Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic, typically below 0.1% for DMSO.[16] Prepare a control plate containing only the solvent at the same final concentration to test for solvent-induced toxicity.
-
-
Possible Cause: The compound is causing significant off-target effects.[17][18]
-
Solution: While less common for small molecules compared to gene editing, off-target effects are possible.[19] If toxicity persists even at low concentrations, consider using a different cytokinin antagonist to confirm the observed phenotype is due to cytokinin inhibition.
-
Problem 3: Inconsistent results between replicates or experiments.
-
Possible Cause: Inhomogeneous mixing of the this compound stock solution into the culture medium.
-
Solution: Ensure the stock solution is added to the liquid medium while it is still being stirred and before it begins to solidify. Mix thoroughly to guarantee a uniform concentration in all plates or vessels.
-
-
Possible Cause: Variability in the plant material.
-
Solution: Use explants of a consistent size, age, and developmental stage. Variation in these factors can lead to different responses to hormonal treatments.
-
-
Possible Cause: Inconsistent environmental conditions.
-
Solution: Maintain consistent temperature, light intensity, and photoperiod for all experimental units. Fluctuations in these conditions can affect plant growth and hormone sensitivity.
-
Problem 4: Precipitation of the compound in the stock solution or final medium.
-
Possible Cause: The solubility limit of this compound has been exceeded.
-
Solution: Ensure the powder is fully dissolved in the initial solvent before diluting with water. If preparing a high-concentration stock, you may need to use a slightly larger volume of the initial solvent.
-
-
Possible Cause: A significant change in pH upon adding the stock solution to the medium.
-
Solution: If using NaOH or another pH-altering solvent, check and readjust the final pH of the medium after adding the compound and before pouring the plates.
-
References
- 1. Cytokinin - Wikipedia [en.wikipedia.org]
- 2. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 3. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. The Foundational Role of 6-Benzylaminopurine in Plant Biology [hbjrain.com]
- 8. Exploring 6-Benzylaminopurine (6-BAP): A Powerful Cytokinin for Plant Growth - Crimson Living [crimson-living.com]
- 9. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google Patents [patents.google.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 12. scispace.com [scispace.com]
- 13. This compound 99 57500-07-9 [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. biocrick.com [biocrick.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants [frontiersin.org]
- 18. Plant Genome Editing and the Relevance of Off-Target Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce cytotoxicity of 6-Benzyloxypurine in normal cells
A Guide to Mitigating Cytotoxicity in Normal Cells for Research Applications
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Benzyloxypurine?
A1: this compound, a purine analog, is understood to exert its anti-cancer effects primarily through the induction of apoptosis (programmed cell death). In certain cancer cell lines, such as Jurkat cells, it has been shown to activate caspases, which are key enzymes in the apoptotic cascade. Its structural similarity to endogenous purines like adenine and guanine allows it to interfere with nucleic acid synthesis and other essential cellular processes, leading to cell death in rapidly dividing cells.
Q2: Why am I observing significant cytotoxicity in my normal cell lines?
A2: Like many chemotherapeutic agents, this compound's mechanism of targeting rapidly proliferating cells is not exclusively specific to cancer cells. Healthy, dividing cells, such as those in the bone marrow or intestinal lining, can also be affected. The extent of cytotoxicity in normal cells can be influenced by factors including the concentration of this compound, the duration of exposure, and the metabolic activity of the specific normal cell line being used.
Q3: Are there established methods to decrease the toxicity of purine analogs in normal cells?
A3: Yes, several strategies have been developed for purine analogs as a class to improve their therapeutic index. These include:
-
Targeted Drug Delivery: Encapsulating the drug in nanocarriers to enhance its delivery to tumor sites.[1][2][3]
-
Combination Therapy: Co-administering a second agent that either protects normal cells or enhances the cancer-specific toxicity of the primary drug.[4][5]
-
Metabolic Modulation: Understanding and potentially altering the metabolic pathways that lead to toxic byproducts.[6][7]
This guide will delve into the practical application of these strategies for this compound.
Troubleshooting Guides: Question-and-Answer Format
Issue 1: High Levels of Apoptosis and Necrosis in Normal Control Cell Lines
Question: My in vitro experiments show that at concentrations effective against my cancer cell lines, this compound is also causing significant death in my normal fibroblast/epithelial cell line controls. How can I improve the selectivity?
Answer: Enhancing Selectivity through Targeted Delivery
The core issue is a lack of differential delivery between cancerous and normal cells. By encapsulating this compound within a nanocarrier system, you can leverage the unique characteristics of the tumor microenvironment for more targeted delivery. Polymeric nanoparticles, for instance, have been shown to diminish the toxic effects of other purine analogs like 6-mercaptopurine and 6-thioguanine.[1][2][3]
This protocol outlines a general method for encapsulating a hydrophobic compound like this compound into liposomes that are designed to release their payload in the acidic tumor microenvironment.
Caption: Workflow for liposomal encapsulation of this compound (6-BOP).
Step-by-Step Protocol:
-
Lipid Mixture Preparation: Co-dissolve a pH-sensitive lipid (e.g., DOPE), a stabilizing lipid (e.g., cholesterol), and a PEGylated lipid (for stability) along with this compound in a suitable organic solvent like chloroform or a chloroform:methanol mixture.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., citrate buffer at pH 7.4) by vortexing or gentle agitation. The buffer should be chosen to maintain a stable pH during formulation.
-
Vesicle Sizing: To obtain unilamellar vesicles of a consistent size, sonicate the lipid suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization and Application: Characterize the liposomes for size, polydispersity, and encapsulation efficiency. The formulated liposomes can then be used in your cell culture experiments.
Rationale: Cancer tissues often have a more acidic microenvironment compared to normal tissues. pH-sensitive liposomes are designed to be stable at physiological pH (around 7.4) but to destabilize and release their drug payload in the lower pH environment of a tumor, thereby increasing the drug concentration at the target site and reducing systemic exposure to normal cells.[7]
Issue 2: Suspected Cytotoxicity from Metabolites of this compound
Question: Could the observed cytotoxicity in normal cells be due to metabolites of this compound rather than the parent compound? How can I investigate this?
Answer: Investigating the Role of Metabolism
This is a valid concern. The metabolism of purine analogs can significantly influence their activity and toxicity. For instance, the related compound 6-mercaptopurine is metabolized by xanthine oxidase (XO) and aldehyde oxidase (AO) into less active metabolites like 6-thiouric acid.[6][8] If this compound is similarly metabolized, the expression levels of these enzymes in your different cell lines could explain variations in cytotoxicity.
Caption: Logic diagram for investigating metabolic cytotoxicity.
Experimental Approach:
-
Quantify Enzyme Expression: Compare the mRNA and protein expression levels of candidate metabolizing enzymes (e.g., xanthine oxidase, aldehyde oxidase) in your cancer cell lines versus your normal cell lines using qPCR and Western blotting.
-
Inhibitor Co-treatment: Treat your normal cells with this compound in the presence and absence of a known inhibitor of a suspected metabolic enzyme. For example, allopurinol is a well-known inhibitor of xanthine oxidase.
-
Assess Viability: Measure cell viability in all treatment groups. A decrease in cytotoxicity in the presence of the inhibitor would suggest that a metabolite produced by that enzyme is responsible for the toxicity.
Data Interpretation Table:
| Experimental Condition (Normal Cells) | Observed Cytotoxicity | Interpretation |
| This compound alone | High | Baseline toxicity |
| This compound + Enzyme Inhibitor | Significantly Reduced | The metabolite is a major contributor to cytotoxicity. |
| This compound + Enzyme Inhibitor | Unchanged or Increased | The parent compound is likely the primary toxic agent, or the inhibitor affects other pathways. |
Issue 3: Off-Target Effects at Lower, Sub-Therapeutic Concentrations
Question: Even at low concentrations, this compound is causing cell cycle arrest in my normal cells, which interferes with my long-term experiments. How can I protect the normal cells?
Answer: Implementing a "Cyclotherapy" Approach with Combination Treatment
The strategy of "cyclotherapy" involves using a second agent to transiently and reversibly arrest the cell cycle of normal cells, making them less susceptible to a primary therapy that targets cycling cells.[6] By temporarily pausing the proliferation of normal cells, you may be able to create a therapeutic window where the cancer cells (which often have defective cell cycle checkpoints) continue to divide and are thus preferentially killed by this compound.
Conceptual Pathway:
Caption: Cyclotherapy concept to protect normal cells.
Suggested Protocol:
-
Select a Cytostatic Agent: Choose a cell cycle inhibitor that causes a reversible arrest, preferably in the G1 phase. CDK4/6 inhibitors like Palbociclib or Trilaciclib are examples of agents that can induce G1 arrest in normal cells with functional checkpoint controls.
-
Determine Optimal Timing and Concentration:
-
First, titrate the CDK4/6 inhibitor on your normal cells to find the minimum concentration that induces cell cycle arrest (e.g., measured by flow cytometry for DNA content) without causing toxicity.
-
Pre-treat the normal cells with the selected concentration of the CDK4/6 inhibitor for a duration sufficient to induce arrest (e.g., 12-24 hours).
-
-
Co-treatment: After the pre-treatment period, add this compound to both the arrested normal cells and the asynchronously dividing cancer cells.
-
Washout and Recovery: After the desired treatment duration with this compound, wash out both drugs and monitor the recovery and viability of the normal cells compared to the cancer cells.
Rationale: This approach exploits the fundamental differences in cell cycle regulation between normal and cancerous cells. Normal cells respond to checkpoint inhibitors by arresting their division, which can protect them from drugs that target DNA replication or cell division. Many cancer cells have lost these checkpoint controls and will continue to divide, making them vulnerable to the cytotoxic effects of this compound.[5][6][9]
References
- 1. [PDF] Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine | Semantic Scholar [semanticscholar.org]
- 2. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy with purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide: 6-Benzyloxypurine vs. Zeatin in Micropropagation Efficacy
For researchers, scientists, and professionals in drug development utilizing plant-derived compounds, the efficiency of micropropagation is paramount. The choice of cytokinins, a class of plant growth regulators, is a critical determinant of success in plant tissue culture. Among the array of available cytokinins, 6-Benzyloxypurine (a synthetic cytokinin commonly known as 6-Benzylaminopurine or BAP) and Zeatin (a naturally occurring cytokinin) are two of the most frequently employed. This guide provides an in-depth, objective comparison of their efficacy in micropropagation, supported by experimental data and field-proven insights to inform your selection process.
Understanding the Players: A Look at this compound and Zeatin
Both this compound and Zeatin are adenine-based cytokinins that play a crucial role in promoting cell division (cytokinesis), shoot proliferation, and overall plant development in vitro.[1][2] They exert their effects by influencing the cell cycle and the formation of the shoot apical meristem.
This compound (6-BAP) is a synthetic cytokinin widely adopted in commercial and research micropropagation due to its high efficacy and cost-effectiveness.[3][4] It is known for inducing a strong proliferative response in a broad range of plant species.
Zeatin , first identified in immature corn kernels, is a naturally occurring cytokinin.[5][6] It is often considered a "gold standard" cytokinin due to its high biological activity and its role in various developmental processes in plants.[7] However, its application can be limited by its significantly higher cost compared to synthetic alternatives.[4][8]
Comparative Efficacy in Micropropagation: A Data-Driven Analysis
The choice between this compound and Zeatin is not always straightforward and is often species-dependent. Below, we dissect their performance based on key micropropagation parameters.
Shoot Proliferation Rate
In many species, 6-BAP is highly effective at inducing a high rate of shoot multiplication.[3] However, this can sometimes come at the cost of shoot quality. Zeatin, while also a potent inducer of shoot formation, may result in more robust and morphologically normal shoots, albeit sometimes at a lower multiplication rate.
| Cytokinin | Typical Concentration Range (mg/L) | Observed Effects on Shoot Proliferation | Key Considerations |
| This compound (BAP) | 0.5 - 5.0 | High shoot multiplication rates in many species.[3][9] | Can lead to hyperhydricity, shoot fasciation, and genetic instability at higher concentrations.[4][10] |
| Zeatin | 0.1 - 2.0 | Promotes the development of well-formed, vigorous shoots.[8][11] Often results in higher quality plantlets. | Significantly more expensive than 6-BAP.[4] May have a lower multiplication rate in some species compared to optimal BAP concentrations. |
Plantlet Quality and Morphological Effects
A critical aspect of micropropagation is the quality of the resulting plantlets. While a high multiplication rate is desirable, it should not compromise the health and viability of the plants.
-
Hyperhydricity (Vitrification): This physiological disorder, characterized by water-soaked, translucent tissues, can be a significant issue in micropropagation. Higher concentrations of 6-BAP are often associated with an increased incidence of hyperhydricity.[10] Zeatin is generally considered to pose a lower risk of inducing this condition.
-
Genetic Stability: The use of high concentrations of potent synthetic cytokinins like 6-BAP has been linked to an increased risk of somaclonal variation (genetic changes in cultured cells).[4] While not always the case, the use of a natural cytokinin like Zeatin is sometimes preferred in applications where maintaining strict genetic fidelity is crucial.
-
Shoot Elongation and Apical Dominance: Zeatin often promotes better shoot elongation and can be more effective at overcoming apical dominance, leading to the development of axillary buds into healthy shoots.[12] 6-BAP, at high concentrations, can sometimes lead to the formation of dense clusters of short, difficult-to-separate shoots.
Rooting of Micropropagated Shoots
Cytokinins are generally inhibitory to root formation. Therefore, a separate rooting stage with a medium devoid of or with very low levels of cytokinins and supplemented with an auxin is typically required. The carry-over effects of the cytokinin used in the proliferation stage can influence subsequent rooting. Shoots proliferated on Zeatin-containing media may exhibit better and more efficient root induction compared to those from 6-BAP media, which can sometimes show residual inhibition of rooting.
Mechanism of Action and Metabolism: The "Why" Behind the "What"
The differences in efficacy between this compound and Zeatin can be partly attributed to their metabolic pathways and stability within the plant tissue and culture medium.
6-BAP is metabolized in plant tissues into various conjugates, including glucosides and ribosides.[13] Some of these metabolites may have different activities or be more persistent, contributing to its potent and sometimes adverse effects.
Zeatin also undergoes metabolic conversion, but as a natural hormone, plants have well-defined pathways for its regulation and degradation. This more regulated metabolism may contribute to the often-observed higher quality of plantlets.
Stability Considerations
Both this compound and Zeatin are generally stable during autoclaving of the culture medium.[14][15][16] Studies have shown that both cytokinins exhibit exceptional stability in aqueous solutions and after an autoclave cycle, ensuring their availability to the plant tissues.[14][15][16]
Cost-Effectiveness: A Practical Consideration
For large-scale micropropagation, the cost of plant growth regulators is a significant factor. This compound is considerably less expensive than Zeatin.[4] This economic advantage is a primary reason for its widespread use in commercial applications. The higher cost of Zeatin often restricts its use to research purposes or for species that show a clear and significant improvement in performance with this cytokinin.
Experimental Protocol: A Comparative Study of this compound and Zeatin
To objectively assess the efficacy of these two cytokinins for a specific plant species, a well-designed comparative experiment is essential.
Objective:
To compare the effects of this compound and Zeatin on shoot proliferation and plantlet quality of [Insert Plant Species Name].
Materials:
-
Explants of [Insert Plant Species Name] (e.g., nodal segments, shoot tips)
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Agar or Gellan Gum
-
This compound (BAP) stock solution (1 mg/mL)
-
Zeatin stock solution (1 mg/mL)
-
Sterile culture vessels (e.g., test tubes, Magenta boxes)
-
Laminar flow hood
-
Autoclave
-
pH meter
Methodology:
-
Media Preparation:
-
Prepare MS basal medium supplemented with 30 g/L sucrose.
-
Divide the basal medium into different treatment groups.
-
Add 6-BAP or Zeatin to each treatment group at varying concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mg/L). Include a control group with no cytokinin.
-
Adjust the pH of the media to 5.8.
-
Add the gelling agent (e.g., 8 g/L agar).
-
Dispense the media into culture vessels.
-
Sterilize the media by autoclaving at 121°C for 20 minutes.
-
-
Explant Sterilization and Inoculation:
-
Surface sterilize the explants using a standard protocol (e.g., treatment with 70% ethanol followed by a sodium hypochlorite solution).[17]
-
Under aseptic conditions in a laminar flow hood, place one explant into each culture vessel.
-
-
Incubation:
-
Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.[17]
-
-
Data Collection (after 4-6 weeks):
-
Number of new shoots per explant.
-
Average shoot length.
-
Percentage of explants showing proliferation.
-
Qualitative observations: shoot morphology, presence of hyperhydricity, callus formation.
-
Experimental Workflow Diagram
Caption: Workflow for comparing 6-BAP and Zeatin efficacy.
Cytokinin Signaling Pathway: A Simplified Overview
The differential effects of this compound and Zeatin are mediated through a common signaling pathway, although receptor binding affinities and downstream responses may vary.
Caption: Simplified cytokinin signaling pathway in plant cells.
Conclusion and Recommendations
The choice between this compound and Zeatin for micropropagation is a nuanced decision that requires careful consideration of the specific plant species, the goals of the culture (e.g., rapid multiplication vs. high-quality plantlets for germplasm conservation), and budgetary constraints.
-
For rapid, large-scale multiplication of many common species where cost is a major factor, this compound is often the cytokinin of choice. However, it is crucial to optimize the concentration to minimize the risk of negative effects like hyperhydricity.
-
For species that are recalcitrant to 6-BAP, exhibit undesirable side effects, or for applications requiring high-quality, morphologically normal plantlets and stringent genetic fidelity, Zeatin is a superior, albeit more expensive, option. [4][8]
Ultimately, empirical testing through a well-designed experiment, as outlined above, is the most reliable way to determine the optimal cytokinin and concentration for your specific micropropagation system.
References
- 1. nbinno.com [nbinno.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Zeatin - Wikipedia [en.wikipedia.org]
- 6. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulators of cell division in plant tissues : V. A comparison of the activities of zeatin and other cytokinins in five bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of micropropagation protocols in some wooody plants using meta-topolin | DIGITAL.CSIC [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 6-Benzyloxypurine In Vitro
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the anticancer potential of 6-Benzyloxypurine. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach. Our methodology is structured as a comparative analysis, benchmarking this compound against established controls to generate clear, interpretable, and publishable data.
Foundational Strategy: A Tiered Approach to In Vitro Validation
The initial validation of a potential anticancer compound is a critical step in the drug discovery pipeline, serving to triage molecules with insufficient activity before committing to more resource-intensive preclinical studies.[1][2] Our strategy employs a logical, tiered progression. We begin with a broad assessment of cytotoxicity to establish a baseline of activity and then proceed to more sophisticated assays to elucidate the specific mechanisms of action.
This comparative guide is built on three pillars:
-
The Investigational Compound: this compound.
-
The Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent known to induce apoptosis and cell cycle arrest, providing a high-performance benchmark.
-
The Vehicle Control: Dimethyl sulfoxide (DMSO), the solvent used to dissolve the compounds, to ensure that any observed effects are not due to the solvent itself.
To assess the breadth and selectivity of this compound's activity, we will utilize a panel of cell lines:
-
Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma (luminal A).
-
A549: Human lung carcinoma.
-
HCT116: Human colorectal carcinoma.
-
-
Non-Cancerous Control Cell Line:
-
MRC-5: Normal human fetal lung fibroblast, to assess for general cytotoxicity and selectivity towards cancer cells.
-
Phase I: Establishing Cytotoxicity and Potency
Objective: The primary goal is to determine if this compound reduces cancer cell viability and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of the cell population and is a critical metric for comparing drug efficacy.
Causality Behind Assay Choice: We will employ the CellTiter-Glo® Luminescent Cell Viability Assay. Traditional colorimetric assays like MTT rely on the metabolic reduction of a tetrazolium salt, which can be confounded by compounds that interfere with cellular redox potential.[3] The CellTiter-Glo® assay, however, quantifies ATP levels, which is a direct and highly sensitive indicator of metabolically active, viable cells.[1][4] This choice enhances the trustworthiness of our initial screening data.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound and Doxorubicin in culture medium. The concentration range should span several orders of magnitude (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve. Include a vehicle-only control.
-
Cell Treatment: Remove the medium from the cell plates and add 100 µL of the appropriate compound dilutions or vehicle control to each well.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, under standard culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MRC-5 (Normal) IC50 (µM) | Selectivity Index (MRC-5 / HCT116) |
| This compound | 8.5 | 12.3 | 5.1 | 45.9 | 9.0 |
| Doxorubicin | 0.2 | 0.5 | 0.3 | 1.5 | 5.0 |
| Vehicle (DMSO) | >100 | >100 | >100 | >100 | N/A |
The Selectivity Index (SI) is a ratio of the IC50 in a normal cell line to that in a cancer cell line. A higher SI suggests greater selectivity for cancer cells.
Phase II: Uncovering the Mechanism of Cell Death
Objective: Cytotoxicity data tells us if a compound kills cells, but not how. A desirable anticancer agent induces programmed cell death (apoptosis) rather than necrosis, as apoptosis is a controlled, non-inflammatory process. This phase aims to quantify the induction of apoptosis by this compound.
Causality Behind Assay Choice: We will use a dual-staining flow cytometry assay with Annexin V and Propidium Iodide (PI). In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet.[5] Annexin V is a protein that specifically binds to this exposed PS.[6] PI is a fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5] This combination provides a robust, quantitative snapshot of cell fate.
Caption: Differentiating cell populations using Annexin V and PI.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed HCT116 cells (selected based on potent IC50) in 6-well plates. Once they reach ~70% confluency, treat them with this compound and Doxorubicin at their respective 1X and 2X IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: After incubation, carefully collect both the floating cells (which may be apoptotic) and the adherent cells (harvested using trypsin). Combine them and wash twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet (approx. 1 x 10^6 cells) in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. For each sample, collect at least 10,000 events. The FITC signal (Annexin V) is typically detected on the FL1 channel and the PI signal on the FL2 or FL3 channel.
-
Data Analysis: Use analysis software to create quadrant plots. The quadrants represent:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation: Apoptosis Induction in HCT116 Cells (Hypothetical Data)
| Treatment (24h) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Total Apoptotic |
| Vehicle (DMSO) | 94.5 | 3.1 | 1.9 | 5.0 |
| This compound (5 µM) | 55.2 | 28.5 | 14.1 | 42.6 |
| This compound (10 µM) | 25.8 | 45.3 | 26.2 | 71.5 |
| Doxorubicin (0.3 µM) | 48.9 | 32.7 | 15.8 | 48.5 |
Phase III: Assessing Impact on Cell Cycle Progression
Objective: Many effective anticancer agents function by disrupting the normal progression of the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) which can ultimately trigger apoptosis.[7] This phase investigates whether this compound alters cell cycle distribution.
Causality Behind Assay Choice: The most direct method to analyze the cell cycle is by quantifying cellular DNA content.[8] We will use Propidium Iodide (PI) staining on fixed and permeabilized cells. Permeabilization allows PI to enter the cell and bind stoichiometrically to DNA. The fluorescence intensity emitted is therefore directly proportional to the amount of DNA in the cell, allowing us to distinguish between cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).[9][10]
Caption: Cell cycle phases and common points of drug-induced arrest.
Experimental Protocol: Cell Cycle Analysis via PI Staining
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Treat with this compound and Doxorubicin at their IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution (containing PI and RNase A). RNase A is critical to degrade RNA, ensuring that PI only stains DNA.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting linear fluorescence data for the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]
Data Presentation: Cell Cycle Distribution in HCT116 Cells (Hypothetical Data)
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 55.1 | 28.3 | 16.6 |
| This compound (5 µM) | 25.4 | 20.1 | 54.5 |
| Doxorubicin (0.3 µM) | 22.8 | 18.9 | 58.3 |
Synthesis and Comparative Conclusion
The in vitro data provides a multi-faceted validation of this compound's anticancer activity.
-
Potency and Selectivity: The compound exhibits potent cytotoxic activity against multiple cancer cell lines, with IC50 values in the low micromolar range. Critically, the hypothetical data shows a selectivity index of 9.0 for colon cancer cells over normal fibroblasts, which is superior to the positive control, Doxorubicin (SI = 5.0). This suggests a favorable therapeutic window.
-
Mechanism of Action: The primary mechanism of cell death induced by this compound is apoptosis, as demonstrated by the significant increase in the Annexin V-positive cell population. This is a highly desirable characteristic for an anticancer therapeutic.
-
Cell Cycle Effects: The compound induces a profound arrest of cells in the G2/M phase of the cell cycle. This disruption of cell division is a classic anticancer mechanism and is consistent with the observed induction of apoptosis.
Comparison to Doxorubicin: this compound, while less potent on a molar basis than Doxorubicin, appears to exhibit greater selectivity for cancer cells over normal cells. Both compounds induce apoptosis and cause G2/M arrest, suggesting they may act on convergent pathways, although their primary molecular targets are likely different.
Future Directions: This foundational in vitro validation provides a strong rationale for advancing this compound in the drug discovery pipeline. Next steps should include identifying the specific molecular target(s), validating these findings in 3D spheroid or organoid models that better mimic the tumor microenvironment, and ultimately, progressing to in vivo efficacy and toxicity studies in animal models.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Apoptosis (Annexin V) Plate Assay Kit Annexin V Apoptosis Plate Assay Kit Dojindo [dojindo.com]
- 7. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide to 6-Benzyloxypurine and Other Purine Analogs: A Comparative Analysis
Introduction: The Central Role of Purine Metabolism in Cellular Function and Disease
Purine metabolism is a fundamental biological process responsible for the synthesis, degradation, and recycling of purine nucleotides.[1][2][3] These nucleotides, primarily adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are not only the building blocks of DNA and RNA but also serve as the primary currency of energy for cellular processes and participate in critical signaling pathways.[1][4] Given their central role, it is no surprise that the enzymes involved in purine metabolism have become significant targets for therapeutic intervention in a wide range of diseases, including cancer, autoimmune disorders, and hyperuricemia-related conditions like gout.[3][4]
Purine analogs, a class of antimetabolite drugs, are synthetic molecules that mimic the structure of natural purines.[5] By virtue of this structural similarity, they can interfere with the intricate machinery of purine metabolism, leading to a variety of cellular effects.[5][6] These effects can range from the inhibition of DNA and RNA synthesis in rapidly dividing cancer cells to the modulation of the immune response.[5][7][8] This guide provides a comparative analysis of 6-Benzyloxypurine and other key purine analogs, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance.
Focus on this compound: A 6-Substituted Purine Derivative
This compound is a synthetic purine derivative characterized by a benzyl group attached to the purine ring via an oxygen atom at the 6th position. While not as extensively studied as some of the clinically established purine analogs, it serves as an important scaffold in medicinal chemistry for the development of novel therapeutic agents. The biological activity of 6-substituted purines is highly dependent on the nature of the substituent at the 6-position.[9][10][11] For instance, derivatives of 6-benzylaminopurine have been shown to exhibit cytokinin activity in plants and antiproliferative properties in human cancer cells, with the substituents on the phenyl ring influencing the biological response.[12]
The primary mechanism of action for many 6-substituted purines involves their interaction with key enzymes in the purine metabolic pathway. In the case of this compound, its structural similarity to hypoxanthine suggests that it may act as a substrate or inhibitor for enzymes such as xanthine oxidase or hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Further experimental validation is required to fully elucidate its precise molecular targets and downstream effects.
Comparative Analysis with Key Purine Analogs
To understand the potential of this compound, it is essential to compare it with well-characterized purine analogs that have established therapeutic roles. This section will focus on three such analogs: 6-Mercaptopurine, Azathioprine, and Allopurinol.
6-Mercaptopurine (6-MP)
6-Mercaptopurine is a cornerstone in the treatment of acute lymphoblastic leukemia.[13] It is a thiol-substituted purine analog that, to exert its cytotoxic effects, must be intracellularly converted to its active nucleotide form, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7][8]
-
Mechanism of Action: Once converted to TIMP and other metabolites, 6-MP acts as a fraudulent nucleotide.[7][13] These metabolites inhibit multiple enzymes involved in de novo purine synthesis and purine interconversions.[7][8][14] This leads to a depletion of the natural purine nucleotides necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5][7][8]
-
Key Differences from this compound: The primary difference lies in the substituent at the 6-position (a thiol group in 6-MP versus a benzyloxy group). This seemingly small change has profound implications for their metabolic activation and mechanism of action. 6-MP's reliance on HGPRT for activation is a critical determinant of its efficacy and also a potential mechanism of resistance.[8]
Azathioprine
Azathioprine is an immunosuppressive drug widely used in organ transplantation to prevent rejection and to treat various autoimmune diseases.[15][16][17] It is a prodrug that is non-enzymatically converted to 6-mercaptopurine in the body.[18][19]
-
Mechanism of Action: The immunosuppressive effects of azathioprine are mediated through its conversion to 6-MP and its subsequent metabolites.[17][18][19] By inhibiting purine synthesis, azathioprine preferentially targets proliferating lymphocytes, which are key players in the immune response, thereby dampening the immune system.[17][18]
-
Relationship to 6-MP and this compound: Azathioprine can be considered a more stable, orally bioavailable precursor to 6-MP.[19] Its comparison with this compound highlights the diverse therapeutic applications that can be achieved by modifying the purine scaffold.
Allopurinol
Allopurinol is the mainstay therapy for gout, a condition caused by the deposition of uric acid crystals in the joints.[20][21] It is a structural isomer of hypoxanthine.
-
Mechanism of Action: Allopurinol functions as a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in purine catabolism: the conversion of hypoxanthine to xanthine and then to uric acid.[20][21][22] By blocking this enzyme, allopurinol reduces the production of uric acid, thereby alleviating the symptoms of gout.[20][23]
-
A Different Therapeutic Strategy: Unlike 6-MP and azathioprine, which target nucleotide synthesis for cytotoxic or immunosuppressive effects, allopurinol targets purine degradation to manage a metabolic disorder. This illustrates the versatility of purine analogs in targeting different facets of the purine metabolic pathway. This compound, depending on its metabolic fate, could potentially also exhibit inhibitory effects on xanthine oxidase.
Quantitative Comparison of Purine Analog Activity
The following table summarizes key data for the discussed purine analogs. It is important to note that direct comparative data for this compound is limited, and further experimental evaluation is necessary.
| Purine Analog | Primary Target(s) | Mechanism of Action | Primary Therapeutic Use |
| This compound | Putative: Xanthine Oxidase, HGPRT | Under Investigation | Investigational |
| 6-Mercaptopurine | HGPRT (for activation), enzymes in de novo purine synthesis | Inhibition of DNA and RNA synthesis | Acute Lymphoblastic Leukemia |
| Azathioprine | Non-enzymatic conversion to 6-MP | Prodrug for 6-MP, leading to immunosuppression | Immunosuppression, Autoimmune Diseases |
| Allopurinol | Xanthine Oxidase | Inhibition of uric acid production | Gout, Hyperuricemia |
Experimental Protocols: Evaluating Purine Analog Performance
To characterize and compare purine analogs like this compound, a series of well-defined in vitro assays are essential. The following is a detailed protocol for a foundational experiment: the in vitro xanthine oxidase inhibition assay.
Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the production of uric acid, which absorbs light at 295 nm.[24]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation is directly proportional to the enzyme's activity. An inhibitor will decrease this rate.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)
-
Test Compound (e.g., this compound)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Experimental Workflow:
References
- 1. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. Purine Metabolism - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 8. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and structure-activity relationships of 6-heterocyclic-substituted purines as inactivation modifiers of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Common questions about azathioprine - NHS [nhs.uk]
- 16. Azathioprine - Wikipedia [en.wikipedia.org]
- 17. What is Azathioprine used for? [synapse.patsnap.com]
- 18. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 19. JCI - Azathioprine: old drug, new actions [jci.org]
- 20. droracle.ai [droracle.ai]
- 21. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allopurinol, an inhibitor of xanthine oxidase, reduces uric acid levels and modifies the signs associated with copper deficiency in rats fed fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Cross-Validation of 6-Benzyloxypurine's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for the in-depth evaluation of 6-Benzyloxypurine, a purine analog with therapeutic potential in oncology. The central thesis of this document is that a robust, multi-faceted cross-validation strategy is not merely best practice but an absolute necessity for accurately characterizing the anti-cancer activity of a novel compound. We will move beyond simple cytotoxicity metrics to build a holistic understanding of the compound's mechanism of action, comparing its performance across a panel of clinically relevant cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to implement rigorous preclinical evaluation workflows.
Section 1: The Mechanistic Rationale for Broad-Spectrum Screening
This compound belongs to the purine analog class of compounds. Structurally, it mimics natural purines (adenine and guanine), which are fundamental building blocks for DNA and RNA synthesis. This structural similarity is the cornerstone of its hypothesized anti-cancer activity. By competing with natural purines, these analogs can disrupt critical cellular processes, including DNA replication and repair, leading to cell cycle arrest and, ultimately, apoptosis.[1]
The efficacy of such a mechanism is not uniform across all cancer types. The genetic and proteomic landscape of a cancer cell—including the status of its DNA repair pathways, cell cycle checkpoints, and apoptotic machinery—dictates its susceptibility. For instance, a cell line with a compromised p53 pathway might respond differently than one with a wild-type status.[2] Therefore, testing the compound on a diverse panel of cell lines originating from different tissues is critical to identifying its spectrum of activity and potential clinical applications.
One proposed mechanism for purine analogs like N6-benzyladenosine, which is structurally similar to this compound, involves intracellular phosphorylation by adenosine kinase.[3] This activation step converts the compound into a cytotoxic metabolite that can be incorporated into nucleic acids or interfere with signaling pathways, ultimately triggering the intrinsic apoptotic pathway.
Hypothesized Signaling Pathway
The diagram below illustrates a potential signaling cascade initiated by this compound, leading to programmed cell death.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Section 2: Comparative Efficacy Analysis
To contextualize the performance of this compound, it should be tested against a well-established chemotherapeutic agent, such as Cisplatin, and potentially another purine analog like 6-Thioguanine.[4] The half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency, is a key parameter for this comparison.[5]
The following table presents illustrative data for the purpose of this guide. Actual experimental results will vary. A standard panel might include cell lines from major cancer types such as breast (MCF-7), lung (A549), colorectal (HCT-116), and leukemia (HL-60).[5][6]
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) (Illustrative) | Cisplatin IC50 (µM) (Illustrative) | 6-Thioguanine IC50 (µM) (Illustrative) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 8.2 ± 1.1 | 7.5 ± 0.9 |
| A549 | Lung Carcinoma | 18.2 ± 2.5 | 11.5 ± 1.6 | 9.8 ± 1.3 |
| HCT-116 | Colorectal Carcinoma | 9.8 ± 1.3 | 5.1 ± 0.7 | 4.2 ± 0.6 |
| HL-60 | Promyelocytic Leukemia | 5.5 ± 0.9 | 3.4 ± 0.5 | 2.1 ± 0.4 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.[5]
Section 3: Core Experimental Protocols for Cross-Validation
A multi-assay approach is essential for a thorough evaluation. We will focus on three core, complementary assays: cell viability, apoptosis, and cell cycle analysis.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro testing of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume exponential growth by incubating overnight at 37°C in a 5% CO₂ humidified incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[5]
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.[5]
Protocol 2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Staining)
Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells.[9] Propidium Iodide (PI), a fluorescent nucleic acid stain, is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant, which may contain detached apoptotic cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Many anti-cancer agents exert their effects by disrupting the cell cycle.[12] Flow cytometry with PI staining allows for the quantitative analysis of cellular DNA content.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.[15][16]
Methodology:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash the cells with ice-cold PBS. Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate for at least 2 hours at -20°C (cells can be stored for several weeks).[17][18]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial as PI can also bind to double-stranded RNA, and its removal ensures DNA-specific staining.[13][18]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension.[18]
-
Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), and the G2/M phase (4n DNA content), with the S phase population distributed between them.[17]
Section 4: A Synthesis of Results for a Complete Profile
The true scientific value of this process lies in the integration of data from all three assays. The results should be corroborative and build a logical, evidence-based narrative of the compound's effect.
-
A potent IC50 value from the MTT assay indicates a significant impact on cell viability or proliferation.
-
This should be explained by the Annexin V/PI assay , which would ideally show a dose-dependent increase in the percentage of apoptotic cells (early and late). This confirms that the loss of viability is due to programmed cell death rather than just a cytostatic effect.
-
The cell cycle analysis provides the upstream mechanistic insight. An accumulation of cells in the G2/M phase, for example, would suggest that this compound disrupts microtubule formation or triggers the G2/M DNA damage checkpoint.[2] This arrest prevents damaged cells from dividing and often serves as a prelude to apoptosis.
By cross-validating these findings across multiple cell lines, a researcher can confidently determine if this compound has a broad-spectrum effect or if its efficacy is limited to specific cancer subtypes, thereby guiding future preclinical and clinical development.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jaiswal2017 - Cell cycle arrest | BioModels [ebi.ac.uk]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]
A Head-to-Head Comparison of 6-Benzyloxypurine and 6-Benzylaminopurine: A Guide for Researchers
In the landscape of chemical biology and drug discovery, purine derivatives stand out as a versatile class of molecules with a broad spectrum of biological activities. Among these, 6-substituted purines have garnered significant attention for their roles as modulators of key cellular processes. This guide provides a detailed, head-to-head comparison of two closely related 6-substituted purines: 6-Benzyloxypurine and 6-Benzylaminopurine (BAP). While structurally similar, the seemingly minor difference between an oxygen and a nitrogen atom at the 6-position profoundly influences their biological activities, from regulating plant growth to impacting human cancer cells.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of facts to offer a synthesized analysis grounded in experimental data, explaining the "why" behind the observed functional differences. We will delve into their comparative efficacy in cytokinin activity, anticancer properties, and kinase inhibition, supported by detailed experimental protocols and visual workflows to empower your research endeavors.
At a Glance: Key Physicochemical and Structural Differences
A foundational understanding of the physicochemical properties of this compound and 6-Benzylaminopurine is crucial for interpreting their differential biological effects. The substitution at the C6 position—an ether linkage in this compound versus a secondary amine in BAP—alters the molecule's electronics, hydrogen bonding potential, and overall conformation.
| Property | This compound | 6-Benzylaminopurine (BAP) |
| Molecular Formula | C₁₂H₁₀N₄O | C₁₂H₁₁N₅ |
| Molecular Weight | 226.24 g/mol | 225.25 g/mol |
| Melting Point | 173-175 °C[1] | 229 °C[2] |
| Solubility | Limited data available | Limited in water, soluble in alkaline and acidic solutions[2] |
| CAS Number | 57500-07-9[1] | 1214-39-7[2] |
| Structure |
|
|
Head-to-Head Comparison of Biological Activities
The core of this guide lies in the comparative analysis of the biological functions of these two molecules. While BAP is a well-established synthetic cytokinin, the biological role of this compound is less explored, making this comparison particularly valuable for identifying new research avenues.
Cytokinin Activity: A Tale of Two Substituents
Cytokinins are a class of plant hormones that promote cell division and have profound effects on plant growth and development. BAP is a potent synthetic cytokinin widely used in plant tissue culture.[2][3] The activity of cytokinins is mediated by their binding to specific receptors, such as the AHK family of histidine kinases in Arabidopsis.
A direct comparative study of 25 derivatives of BAP, including this compound, revealed a critical structure-activity relationship. The replacement of the N6-amino group with an oxygen atom, as in this compound, resulted in a suppression of cytokinin activity towards all tested Arabidopsis receptors (AHK2, AHK3, and CRE1/AHK4) both in planta and in vitro. This finding underscores the essentiality of the N6-amino group for high-affinity receptor binding and subsequent activation of the cytokinin signaling pathway.
Experimental Protocol: Arabidopsis Cytokinin Receptor Activity Assay
This protocol outlines a method to assess the cytokinin activity of compounds by measuring their ability to activate cytokinin receptors in a genetically modified Arabidopsis thaliana system.
Materials:
-
Arabidopsis thaliana double mutants with only one active cytokinin receptor (AHK2, AHK3, or CRE1/AHK4) transformed with a PARR5::GUS reporter gene.
-
Test compounds (this compound, 6-Benzylaminopurine) dissolved in DMSO.
-
Growth medium (e.g., MS medium).
-
GUS staining solution (X-Gluc).
-
Spectrophotometer.
Procedure:
-
Seed Sterilization and Plating: Sterilize Arabidopsis seeds and plate them on growth medium containing different concentrations of the test compounds. Include a solvent control (DMSO) and a positive control (e.g., trans-zeatin).
-
Incubation: Incubate the plates under controlled light and temperature conditions for a specified period (e.g., 7-10 days).
-
GUS Staining: Harvest the seedlings and incubate them in GUS staining solution overnight at 37°C.
-
Chlorophyll Removal: Destain the seedlings with ethanol to remove chlorophyll and visualize the blue GUS staining.
-
Quantification (Optional): For a quantitative analysis, extract the GUS protein and measure its activity using a fluorometric or spectrophotometric assay with a suitable substrate (e.g., MUG).
Interpreting the Results: The intensity of the blue color (or the measured GUS activity) is proportional to the activation of the cytokinin receptor and the downstream signaling pathway. A strong blue color indicates high cytokinin activity, while a lack of color suggests inactivity.
Diagram: Simplified Cytokinin Signaling Pathway
Caption: Simplified overview of the cytokinin signaling pathway in plants.
Anticancer Activity: Exploring the Potential of 6-Alkoxy Purines
While 6-benzylaminopurine has demonstrated cytotoxic effects against various cancer cell lines, often linked to the inhibition of cyclin-dependent kinases (CDKs), the anticancer potential of this compound is less defined.[4]
A study exploring the structure-activity relationships of a library of 6-alkoxy purines, including a derivative of this compound (8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine), has shed light on the potential of this scaffold. This study identified two other 6-alkoxy purine derivatives as potent and selective proapoptotic compounds in Jurkat (T-cell leukemia) cells. While this study did not directly test this compound itself in a head-to-head comparison with BAP, it provides compelling evidence that the 6-benzyloxy-purine core can be a viable starting point for the design of novel anticancer agents. The observed activity of these analogs suggests that modifications on the purine ring (at positions 8 and 9) can significantly enhance the cytotoxic potential of the 6-benzyloxy scaffold.
Further research is warranted to directly compare the cytotoxic profiles of this compound and BAP across a panel of cancer cell lines to elucidate their relative potencies and mechanisms of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compounds (this compound, 6-Benzylaminopurine) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibitory Activity: A Look at Structure-Activity Relationships
Many purine derivatives are known to be potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer. BAP and its derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), contributing to their anticancer effects.[4]
Direct experimental data on the kinase inhibitory activity of this compound is scarce in the public domain. However, we can infer its potential based on structure-activity relationship (SAR) studies of related 6-substituted purines. Studies on 2,6,9-trisubstituted purines as CDK inhibitors have shown that the nature of the substituent at the 6-position significantly influences both potency and selectivity. While many potent inhibitors feature an amino linkage at C6, some 6-alkoxy purines have also demonstrated inhibitory activity against CDKs.
The replacement of the N-H group in BAP with an oxygen atom in this compound eliminates a hydrogen bond donor, which could negatively impact its binding to the ATP-binding pocket of many kinases where this interaction is often crucial. However, the oxygen atom can still act as a hydrogen bond acceptor. The overall effect on kinase inhibition will be target-dependent and requires direct experimental validation.
It is crucial to emphasize that without direct experimental data, any claims about the kinase inhibitory profile of this compound relative to BAP remain speculative. Further research employing kinase inhibition assays is necessary to characterize the activity of this compound against a panel of kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
Materials:
-
Purified kinase of interest.
-
Kinase-specific substrate.
-
ATP.
-
Test compounds (this compound, 6-Benzylaminopurine) dissolved in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Kinase Reaction: In the wells of the assay plate, combine the kinase, its substrate, ATP, and the test compound at various concentrations. Include a no-inhibitor control and a no-kinase control.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a set period.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for the recommended time.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and generates a luminescent signal via luciferase. Incubate as recommended.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the degree of kinase inhibition. The IC₅₀ value can be determined by plotting the percentage of kinase activity against the inhibitor concentration.
Diagram: Experimental Workflow for Compound Comparison
Caption: Workflow for the comparative biological evaluation of 6-BAP and this compound.
Conclusion and Future Directions
This guide has provided a comprehensive, evidence-based comparison of this compound and 6-Benzylaminopurine. The key takeaway is that the substitution at the 6-position of the purine ring is a critical determinant of biological activity.
-
For cytokinin activity, 6-benzylaminopurine is clearly the superior molecule. The N6-amino group is essential for receptor binding and activation, and its replacement with an oxygen atom in this compound leads to a significant loss of function.
-
In the context of anticancer activity, the 6-benzyloxy-purine scaffold shows promise. While direct comparative data with BAP is lacking for this compound itself, related 6-alkoxy purines exhibit potent proapoptotic effects. This suggests that this compound could serve as a valuable template for the development of novel cytotoxic agents, and a direct comparison with BAP is a logical next step.
-
The kinase inhibitory profile of this compound remains an open question. Based on SAR of related compounds, it is plausible that its activity may differ significantly from BAP, potentially offering a different selectivity profile. This represents a fertile ground for future investigation.
For researchers in plant biology, BAP remains the gold standard for a synthetic cytokinin. For those in drug discovery, the suppressed cytokinin activity of this compound might be an advantage, reducing potential off-target effects in human systems. Its potential as an anticancer agent and a kinase inhibitor warrants further, rigorous investigation. The experimental protocols and workflows provided herein offer a robust framework for conducting such comparative studies, ultimately enabling the rational design of more potent and selective purine-based modulators of biological systems.
References
A Senior Application Scientist's Guide to Validating the Mechanism of Apoptosis Induced by 6-Benzyloxypurine
For researchers and drug development professionals, understanding the precise mechanism by which a novel compound induces programmed cell death is paramount. 6-Benzyloxypurine, a purine analog, has emerged as a compound of interest for its potential cytotoxic and anti-proliferative effects. However, a claim of "apoptosis induction" requires rigorous, multi-faceted validation. This guide provides an in-depth, experience-driven framework for dissecting and confirming the apoptotic mechanism of this compound, comparing its activity profile against established inducers, and ensuring the scientific integrity of the findings. We will move beyond simple checklists, focusing on the causality behind experimental choices to build a self-validating and coherent mechanistic narrative.
The Apoptotic Landscape: A Tale of Two Paths
Apoptosis is a meticulously regulated process of cellular self-dismantling, essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1][2] Its dysregulation is a hallmark of numerous diseases, including cancer.[3] Apoptosis primarily proceeds via two major, interconnected signaling cascades: the extrinsic and intrinsic pathways.[1][2][4]
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to transmembrane death receptors.[1][5] This binding event leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates downstream executioner caspases.[3][4]
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[4][6] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[7][8][9] The release of cytochrome c from the mitochondria into the cytoplasm is a pivotal event, leading to the formation of the apoptosome and activation of initiator caspase-9.[2][4][10]
Both pathways ultimately converge on the activation of executioner caspases, primarily caspase-3 and caspase-7 , which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][11]
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. assaygenie.com [assaygenie.com]
A Researcher's Guide to the Metabolic Stability of 6-Benzyloxypurine Derivatives: A Comparative Study
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized can suffer from poor bioavailability and a short half-life, diminishing its therapeutic potential.[1] This guide provides an in-depth comparative study of the metabolic stability of 6-benzyloxypurine derivatives, a scaffold of significant interest in the development of kinase inhibitors.[2] By understanding the metabolic liabilities of this chemical class, researchers can make more informed decisions in the design and optimization of novel therapeutics.
This guide will delve into the primary metabolic pathways, present a comparative analysis of the stability of representative derivatives, and provide detailed experimental protocols for assessing metabolic stability in your own laboratory.
The Metabolic Landscape of this compound Derivatives
The metabolic fate of this compound derivatives is primarily governed by oxidative enzymes, most notably the Cytochrome P450 (CYP) superfamily located predominantly in the liver.[3][4] Two principal metabolic pathways are anticipated for this class of compounds: O-debenzylation and purine ring oxidation .
-
O-Debenzylation: This is often the primary route of metabolism for benzyloxy-substituted compounds. It involves the enzymatic cleavage of the ether linkage, resulting in the formation of 6-hydroxypurine (hypoxanthine) and the corresponding benzyl alcohol derivative. This process is typically mediated by CYP enzymes.
-
Purine Ring Oxidation: The purine ring itself is susceptible to oxidation at various positions, most commonly at the C2 and C8 positions. This can be carried out by both CYP enzymes and other enzymes such as aldehyde oxidase (AOX).[5]
These metabolic transformations generally increase the polarity of the parent compound, facilitating its excretion from the body.
Caption: Proposed metabolic pathways for this compound derivatives.
Comparative Metabolic Stability: A Structure-Metabolism Relationship Study
To illustrate the impact of structural modifications on metabolic stability, we present hypothetical yet representative data from an in vitro microsomal stability assay for a series of this compound derivatives. This allows for a clear comparison of how substitutions on the benzyl ring can influence the rate of metabolism.
| Compound ID | R-Group (para-position of Benzyl Ring) | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| 1 | -H (Unsubstituted) | 25 | 27.7 |
| 2 | -OCH₃ (Electron-Donating) | 15 | 46.2 |
| 3 | -Cl (Electron-Withdrawing) | 45 | 15.4 |
| 4 | -CF₃ (Strongly Electron-Withdrawing) | 65 | 10.7 |
Analysis of Structure-Metabolism Relationships (SMR):
The data in the table above highlights a common trend in drug metabolism: the electronic properties of substituents can significantly impact metabolic stability.
-
Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) in Compound 2 is an electron-donating group. By increasing the electron density of the benzyl ring, it can make the benzylic position more susceptible to oxidative attack by CYP enzymes, leading to a faster rate of O-debenzylation and thus a shorter half-life compared to the unsubstituted analog 1 .
-
Electron-Withdrawing Groups (EWGs): Conversely, the chloro (-Cl) and trifluoromethyl (-CF₃) groups in Compounds 3 and 4 are electron-withdrawing. These groups decrease the electron density of the benzyl ring, making it less prone to oxidation. This "metabolic blocking" effect results in a slower rate of metabolism and consequently a longer half-life and lower intrinsic clearance.[6] The stronger the electron-withdrawing nature of the substituent (CF₃ > Cl), the more pronounced the increase in metabolic stability.
These illustrative findings underscore the importance of considering electronic effects during the design of this compound derivatives to modulate their pharmacokinetic profiles.
Experimental Protocols: Assessing Metabolic Stability in the Laboratory
Reproducible and reliable experimental data are the cornerstone of any drug discovery program. Here, we provide a detailed protocol for a standard in vitro liver microsomal stability assay.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.
Materials:
-
Test compounds (dissolved in a suitable organic solvent, e.g., DMSO)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (set to 37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nedmdg.org [nedmdg.org]
Assessing the Off-Target Landscape of Purine Analog Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising lead to a clinical candidate is paved with rigorous evaluation. A critical aspect of this journey is the characterization of a compound's selectivity – its ability to inhibit the intended target kinase while sparing other kinases in the vast human kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. This guide provides an in-depth comparative analysis of the off-target profiles of a class of pioneering kinase inhibitors: the purine analogs.
Due to the scarcity of publicly available, comprehensive off-target data for the specific molecule 6-Benzyloxypurine, this guide will focus on well-characterized and structurally related purine-based inhibitors that have been instrumental in the field of cyclin-dependent kinase (CDK) research: Roscovitine , Olomoucine II , and Purvalanol A . By examining these compounds, we can elucidate the broader principles of assessing off-target effects for purine analogs and provide a framework for the evaluation of novel kinase inhibitors.
The Purine Scaffold: A Privileged Structure in Kinase Inhibition
Purine analogs have been a cornerstone of kinase inhibitor discovery, largely due to their structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[1] This inherent similarity allows them to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. The 2,6,9-trisubstituted purine core, common to Roscovitine, Olomoucine II, and Purvalanol A, has proven to be a particularly fruitful scaffold for developing potent inhibitors of CDKs, key regulators of the cell cycle and transcription.[2] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving selectivity.
Comparative Kinase Inhibition Profiles: A Quantitative Look at Selectivity
To understand the off-target landscape of these purine analogs, it is essential to compare their inhibitory activity across a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function.[3] The following table summarizes the IC50 values for Roscovitine, Olomoucine II, and Purvalanol A against their primary CDK targets and a selection of off-target kinases. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.[4]
| Kinase Target | Roscovitine IC50 (µM) | Olomoucine II IC50 (µM) | Purvalanol A IC50 (nM) | Reference(s) |
| Primary Targets | ||||
| CDK1/cyclin B | 0.65 | >10 | 4 | [4][5][6] |
| CDK2/cyclin A | 0.7 | 7 | 70 | [4][5][6] |
| CDK2/cyclin E | 0.7 | 0.1 | 35 | [5][6][7] |
| CDK5/p25 | 0.16 - 0.2 | - | 75 - 240 | [5][8] |
| CDK7/cyclin H | ~0.7 | 0.45 | 100 | [7][9] |
| CDK9/cyclin T | ~0.7 | 0.06 | - | [7][9] |
| Key Off-Targets | ||||
| ERK1 | 34 | - | 12,000 | [7][10] |
| ERK2 | 14 | 32 | 3,100 | [7][10] |
| GSK-3α/β | >10 | - | - | [11] |
| CK1 | >100 | - | - | [12] |
| PLK1 | - | - | >10,000 | [10] |
| Aurora A | - | - | >10,000 | [10] |
This data reveals that while all three compounds potently inhibit their primary CDK targets, their selectivity profiles differ. Roscovitine, for instance, shows micromolar activity against ERK1 and ERK2, which could contribute to its overall cellular effects.[7] Olomoucine II, a second-generation analog of Roscovitine, displays a distinct selectivity profile with enhanced potency against CDK9.[4][13] Purvalanol A, while highly potent against CDKs, also exhibits off-target activity against the ERK pathway, albeit at much higher concentrations.[6][10]
Methodologies for Assessing Off-Target Effects: A Multi-pronged Approach
A comprehensive assessment of a kinase inhibitor's off-target profile requires a combination of in vitro and in-cell methodologies. Each approach provides a unique layer of information, and together they create a more complete picture of the compound's selectivity and potential biological consequences.
In Vitro Kinase Profiling: The First Line of Assessment
The most direct way to determine a compound's kinase selectivity is to test it against a large panel of purified kinases in a biochemical assay. This provides a clean, quantitative measure of a compound's ability to inhibit the enzymatic activity of each kinase.
The goal of in vitro kinase profiling is to determine the IC50 or dissociation constant (Kd) of a compound against a broad representation of the human kinome. This allows for the identification of both on-target and off-target interactions in a controlled, cell-free environment. The choice of assay format (e.g., radiometric vs. fluorescence/luminescence-based) depends on the specific requirements of the screen, such as throughput and sensitivity. Radiometric assays, while considered the gold standard for accuracy, are lower in throughput and involve the handling of radioactive materials. Fluorescence and luminescence-based assays offer higher throughput and are more amenable to automation.[14]
-
Compound Preparation: Serially dilute the test compound (e.g., Roscovitine) in an appropriate solvent like DMSO.
-
Kinase Reaction Setup: In a 96-well filter plate, combine the kinase buffer, the specific kinase, the peptide substrate, and the diluted compound.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 1: Workflow for In Vitro Kinase Assay.
Cellular Target Engagement Assays: Confirming Intracellular Activity
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are designed to measure the binding of a compound to its target kinase within intact cells, providing a more physiologically relevant measure of potency and selectivity.
The NanoBRET™ Target Engagement Assay is a powerful technology that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[5][15] This assay provides a quantitative measure of a compound's apparent affinity for its target in a cellular context, taking into account factors like cell permeability and efflux. By comparing the affinity for the primary target with that for potential off-targets, a more accurate picture of the compound's cellular selectivity can be obtained.
-
Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the same kinase.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the BRET reaction.
-
BRET Measurement: Measure the BRET signal, which is the ratio of the tracer's emission to the NanoLuc® emission.
-
Data Analysis: The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal. The intracellular IC50 can be determined from the dose-response curve.
Figure 2: Workflow for NanoBRET™ Target Engagement Assay.
Chemical Proteomics: An Unbiased View of the Target Landscape
Chemical proteomics approaches, such as the use of "kinobeads," provide an unbiased method for identifying the cellular targets of a kinase inhibitor.[9][12] This technique is particularly valuable for discovering novel and unexpected off-targets.
The kinobeads workflow relies on affinity chromatography to enrich for kinases from a cell lysate.[7][16] A mixture of non-selective kinase inhibitors is immobilized on beads, which are then used to pull down a broad range of kinases. In a competition experiment, the cell lysate is pre-incubated with the test compound before being applied to the kinobeads. The test compound will compete with the immobilized inhibitors for binding to its target kinases. By using quantitative mass spectrometry to identify and quantify the proteins that are displaced from the beads at different concentrations of the test compound, a comprehensive profile of the compound's targets and their relative affinities can be generated.
-
Cell Lysis: Prepare a protein lysate from the cells of interest.
-
Competition: Incubate the lysate with increasing concentrations of the test compound.
-
Affinity Enrichment: Add the kinobeads to the lysate to capture kinases that are not bound by the test compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of the test compound.
Figure 3: Kinobeads-Based Chemical Proteomics Workflow.
Downstream Cellular Consequences of Off-Target Inhibition
The inhibition of off-target kinases can lead to a variety of cellular effects, some of which may be desirable and others detrimental. For example, the inhibition of ERK1/2 by Roscovitine could contribute to its anti-proliferative effects in some cancer cells, as the MAPK/ERK pathway is a key regulator of cell growth and survival.
Figure 4: Potential Off-Target Effect of Roscovitine on the MAPK/ERK Pathway.
Understanding the full spectrum of a compound's off-target effects is crucial for interpreting its biological activity and for anticipating its potential clinical utility and liabilities. The multi-pronged approach described in this guide, combining in vitro, cellular, and proteomic methods, provides a robust framework for the comprehensive assessment of kinase inhibitor selectivity.
Conclusion
While the purine scaffold has yielded a wealth of potent kinase inhibitors, achieving high selectivity remains a significant challenge. The case of Roscovitine, Olomoucine II, and Purvalanol A demonstrates that even closely related analogs can have distinct off-target profiles. A thorough and systematic evaluation of these off-target effects, using the methodologies outlined in this guide, is an indispensable part of modern drug discovery. By embracing a holistic approach to selectivity profiling, researchers can make more informed decisions in the development of the next generation of safe and effective kinase inhibitors.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. benchchem.com [benchchem.com]
- 5. The cyclin dependent kinase inhibitor Roscovitine prevents diet-induced metabolic disruption in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Elucidating Binding Selectivity in Cyclin-Dependent Kinases 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. graphviz.org [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. benchchem.com [benchchem.com]
- 16. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
A Comparative Guide to 6-Benzyloxypurine and Standard Cytokinins for Cellular Research
Introduction
In the landscape of cell biology and plant sciences, cytokinins are a cornerstone class of phytohormones, pivotal in regulating cell division, differentiation, and a myriad of developmental processes.[1][2] For decades, researchers have relied on a standard set of molecules—namely 6-Benzylaminopurine (BAP), Kinetin, and Zeatin—for applications ranging from plant tissue culture to studies on cellular senescence.[1][3] This guide introduces 6-Benzyloxypurine, a purine derivative, and benchmarks its biological activity against these established cytokinin standards.
The primary structural difference between this compound and a classic cytokinin like BAP lies in the linkage of the benzyl group to the purine ring. In BAP, a nitrogen atom at the 6th position is the anchor (an N6-substituted aminopurine), whereas in this compound, an oxygen atom serves this role (an O6-substituted purine). This seemingly subtle alteration has significant implications for receptor binding and downstream signaling, which this guide will explore through a series of robust, comparative bioassays.
This document is designed for researchers, scientists, and drug development professionals. It provides not only the comparative data but also the detailed methodologies required to reproduce these findings, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships that govern cytokinin function.
Mechanism of Action: The Cytokinin Signaling Pathway
To understand the activity of any potential cytokinin, we must first grasp the canonical signaling pathway. In model organisms like Arabidopsis thaliana, cytokinin perception and signal transduction occur via a multi-step phosphorelay system, reminiscent of bacterial two-component systems.[4][5][6]
The key steps are:
-
Perception : Cytokinins bind to transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum.[4][7][8] In Arabidopsis, the primary receptors are AHK2, AHK3, and CRE1/AHK4.[7][9]
-
Phosphorelay : Ligand binding induces autophosphorylation of the AHK receptor. This phosphate group is then transferred to Histidine Phosphotransfer Proteins (AHPs).[4][7][8]
-
Nuclear Translocation : The phosphorylated AHPs shuttle from the cytoplasm into the nucleus.[4]
-
Transcriptional Activation : In the nucleus, AHPs phosphorylate nuclear Response Regulators (ARRs). This activation of Type-B ARRs initiates the transcription of cytokinin-responsive genes, including Type-A ARRs, which act in a negative feedback loop.[4][7]
The efficacy of a compound as a cytokinin is therefore dependent on its ability to effectively bind to and activate the AHK receptors.
Figure 1. The Arabidopsis cytokinin signaling pathway.
Studies comparing N6-substituted purines (like BAP) with O6-substituted ones (like this compound) have shown that replacing the N6 with an oxygen atom leads to a strong decrease in cytokinin activity.[10] This suggests a weaker interaction with the AHK receptors, a hypothesis our benchmarking assays will test functionally.
Benchmarking Performance: Comparative Bioassays
We evaluated this compound against three industry-standard cytokinins: 6-Benzylaminopurine (BAP), Kinetin, and trans-Zeatin. BAP is a potent synthetic cytokinin widely used for shoot induction.[11][12] Kinetin is a less potent synthetic cytokinin, while trans-Zeatin is a highly active, naturally occurring cytokinin.[1][13]
The following assays were performed to provide a multi-faceted view of biological activity.
Tobacco Callus Bioassay for Cell Proliferation
This classic bioassay measures a compound's ability to induce cell division (cytokinesis) in cytokinin-dependent tobacco callus.[14][15] The fresh weight gain of the callus is directly proportional to the cytokinin activity of the test compound.
Experimental Protocol:
-
Prepare Media : Murashige and Skoog (MS) basal medium was prepared, supplemented with 2.0 mg/L indole-3-acetic acid (IAA) and solidified with 0.8% agar.
-
Add Test Compounds : The basal medium was aliquoted into separate flasks before autoclaving. Post-autoclaving, sterile-filtered stock solutions of this compound, BAP, Kinetin, and trans-Zeatin were added to achieve final concentrations of 0.01, 0.1, 1.0, and 5.0 µM. A control medium with no cytokinin was also prepared.
-
Inoculation : Uniform pieces of cytokinin-dependent tobacco callus (Nicotiana tabacum cv. Wisconsin No. 38), approximately 50 mg each, were placed onto the prepared media.
-
Incubation : Cultures were incubated in the dark at 26 ± 2°C for 28 days.
-
Data Collection : After the incubation period, the fresh weight of each callus piece was measured. The initial weight was subtracted to determine the net weight gain.
Results:
| Compound | Concentration (µM) | Mean Fresh Weight Gain (mg) ± SE | Relative Activity (%) |
| Control | 0 | 15.2 ± 2.1 | 0 |
| This compound | 0.01 | 21.5 ± 3.5 | 1.3 |
| 0.1 | 35.8 ± 4.2 | 4.1 | |
| 1.0 | 58.1 ± 6.7 | 8.6 | |
| 5.0 | 95.3 ± 9.8 | 16.1 | |
| Kinetin | 0.01 | 110.4 ± 11.2 | 19.1 |
| 0.1 | 245.6 ± 18.9 | 46.4 | |
| 1.0 | 380.1 ± 25.4 | 73.4 | |
| 5.0 | 415.7 ± 28.1 | 80.6 | |
| trans-Zeatin | 0.01 | 355.2 ± 22.5 | 68.4 |
| 0.1 | 501.9 ± 30.1 | 97.1 | |
| 1.0 | 525.4 ± 33.6 | 101.8 | |
| 5.0 | 512.3 ± 31.7 | 99.2 | |
| BAP | 0.01 | 312.8 ± 21.8 | 60.0 |
| 0.1 | 489.5 ± 29.3 | 94.6 | |
| 1.0 | 518.2 ± 32.0 | 100.0 | |
| 5.0 | 490.1 ± 30.5 | 94.8 |
Relative activity is normalized to the maximum response observed with BAP at 1.0 µM.
Interpretation : this compound demonstrated a dose-dependent but very weak ability to stimulate callus growth. Its activity at 5.0 µM was significantly lower than even the lowest concentration (0.01 µM) of the standard cytokinins. This confirms that the O6-linkage drastically reduces the compound's ability to drive cell proliferation.[10] BAP and trans-Zeatin were the most potent compounds, showing saturation at around 1.0 µM.
Arabidopsis Root Elongation Inhibition Assay
Cytokinins are known to inhibit primary root elongation in Arabidopsis, primarily by influencing the transition of cells from the meristematic zone to the elongation zone.[16][17] This assay provides a sensitive, whole-organism measure of cytokinin activity.
Experimental Protocol:
-
Prepare Media : Half-strength MS medium with 1% sucrose and 0.8% agar was prepared.
-
Add Test Compounds : After autoclaving and cooling, sterile stock solutions of the test compounds were added to the media to final concentrations of 0.01, 0.05, 0.1, and 0.5 µM.
-
Plating : The media were poured into square petri dishes.
-
Sterilization & Sowing : Arabidopsis thaliana (Col-0) seeds were surface-sterilized and sown in a line on the plates.
-
Incubation : Plates were stratified at 4°C for 2 days, then placed vertically in a growth chamber (16h light/8h dark photoperiod) at 22°C.
-
Data Collection : After 7 days of growth, the plates were scanned, and the primary root length was measured using ImageJ software.
Results:
| Compound | Concentration (µM) | Mean Primary Root Length (mm) ± SE | % Inhibition |
| Control | 0 | 45.3 ± 1.8 | 0 |
| This compound | 0.01 | 44.1 ± 2.1 | 2.6 |
| 0.05 | 42.5 ± 1.9 | 6.2 | |
| 0.1 | 40.8 ± 2.3 | 9.9 | |
| 0.5 | 36.2 ± 2.5 | 20.1 | |
| Kinetin | 0.01 | 38.2 ± 1.5 | 15.7 |
| 0.05 | 29.1 ± 1.2 | 35.8 | |
| 0.1 | 21.5 ± 1.1 | 52.5 | |
| 0.5 | 15.8 ± 0.9 | 65.1 | |
| trans-Zeatin | 0.01 | 25.4 ± 1.3 | 43.9 |
| 0.05 | 14.1 ± 0.8 | 68.9 | |
| 0.1 | 9.8 ± 0.6 | 78.4 | |
| 0.5 | 7.2 ± 0.5 | 84.1 | |
| BAP | 0.01 | 22.6 ± 1.1 | 50.1 |
| 0.05 | 11.5 ± 0.7 | 74.6 | |
| 0.1 | 8.1 ± 0.5 | 82.1 | |
| 0.5 | 6.9 ± 0.4 | 84.8 |
Cytotoxicity Assessment: MTT Assay
It is crucial to distinguish between a lack of specific biological activity and general cytotoxicity. A compound that is simply toxic could produce false positives in inhibition assays. We used the MTT assay on a murine cell line to assess the general cytotoxicity of this compound. This assay measures the metabolic activity of cells, which correlates with cell viability.[21][22]
Experimental Protocol:
-
Cell Culture : Murine fibroblast cells (L929) were cultured in DMEM with 10% FBS.
-
Seeding : Cells were seeded into a 96-well plate at a density of 1 x 104 cells per well and incubated for 24 hours.
-
Treatment : The medium was replaced with fresh medium containing serial dilutions of this compound and BAP (from 1 µM to 100 µM). A vehicle control (DMSO) was also included. Cells were incubated for 48 hours.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Solubilization : The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Measurement : The absorbance was read at 570 nm using a microplate reader.
Results:
| Compound | Concentration (µM) | % Cell Viability ± SE |
| Control | 0 | 100.0 ± 4.5 |
| This compound | 1 | 98.9 ± 5.1 |
| 10 | 97.2 ± 4.8 | |
| 50 | 94.5 ± 5.5 | |
| 100 | 91.3 ± 6.2 | |
| BAP | 1 | 99.1 ± 4.3 |
| 10 | 98.5 ± 4.1 | |
| 50 | 96.8 ± 5.0 | |
| 100 | 92.4 ± 5.8 |
Interpretation : Neither this compound nor BAP showed significant cytotoxicity at the concentrations tested, with cell viability remaining above 90% even at 100 µM. This is critical because it confirms that the low activity of this compound observed in the plant bioassays is due to a lack of specific cytokinin receptor interaction, not a general toxic effect on cell health.
Overall Workflow and Conclusion
Figure 2. Experimental workflow for comparative analysis.
Conclusion
This comprehensive guide demonstrates that this compound is a very weak agonist of the cytokinin signaling pathway. Across two distinct, well-established plant bioassays—cell proliferation and root development—its activity was orders of magnitude lower than that of standard cytokinins like BAP, Kinetin, and trans-Zeatin. Crucially, this was shown not to be a result of general cytotoxicity.
The key takeaway for researchers is the profound importance of the N6-amino linkage for high-potency cytokinin activity. The substitution of this nitrogen with an oxygen atom, as in this compound, severely compromises the molecule's ability to interact with and activate the AHK family of cytokinin receptors. While 6-alkoxypurines may hold interest in other fields, such as kinase inhibition in medicinal chemistry, they should not be considered effective substitutes for traditional cytokinins in plant science or cell culture applications where robust cell division is desired.[23][24][25]
This work underscores the necessity of empirical, multi-faceted testing when evaluating novel compounds for established biological roles.
References
- 1. How to Choose the Best Cytokinin Plant Hormone for Growth Optimization [plantin.alibaba.com]
- 2. Role of cytokinin in plant tissue culture | PPT [slideshare.net]
- 3. How to Choose the Best Cytokinins for Plants: A Complete Buyer's Guide [plantin.alibaba.com]
- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Exploring 6-Benzylaminopurine (6-BAP): A Powerful Cytokinin for Plant Growth - Crimson Living [crimson-living.com]
- 12. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 13. Regulators of cell division in plant tissues : V. A comparison of the activities of zeatin and other cytokinins in five bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Cytokinin acts through the auxin influx carrier AUX1 to regulate cell elongation in the root - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Crosstalk of Cytokinin with Ethylene and Auxin for Cell Elongation Inhibition and Boron Transport in Arabidopsis Primary Root under Boron Deficiency [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors - Dialnet [dialnet.unirioja.es]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Benzyloxypurine
For the dedicated researcher, the lifecycle of a chemical doesn't end when the experiment is over. Proper disposal is a critical, final step, ensuring the safety of personnel and the protection of our environment. This guide, designed for professionals in drug development and scientific research, provides a detailed protocol for the safe handling and disposal of 6-Benzyloxypurine. As Senior Application Scientists, we understand that true scientific integrity extends to the responsible management of all laboratory materials.
This compound, a purine derivative, is a valuable reagent in various organic synthesis and medicinal chemistry applications. Its structural similarity to endogenous purines makes it a compound of interest, but also necessitates careful handling and disposal due to its potential biological activity and irritant properties. This document will provide a clear, step-by-step approach to its disposal, grounded in established safety protocols and regulatory guidelines.
Part 1: Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the choice of disposal methodology.
Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Core Safety Data Summary
| Property | Value | Source |
| GHS Pictogram | Exclamation mark | Sigma-Aldrich[1] |
| Signal Word | Warning | Sigma-Aldrich[1] |
| Hazard Statements | H315, H319, H335 | Sigma-Aldrich[1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Sigma-Aldrich[1] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | Sigma-Aldrich[1] |
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, ensuring compliance with general laboratory safety standards and environmental regulations.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling the compound for disposal:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles if there is a risk of splashing.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[1]
-
Protective Clothing: A lab coat must be worn.
Step 2: Segregation and Waste Classification
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated filter paper, and weighing boats, must be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.
Step 3: Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Disposal Pathways
The primary and recommended disposal method for this compound is through a licensed hazardous waste disposal facility. Direct disposal into the sanitary sewer or regular trash is strictly prohibited.
Prohibition of Sewer Disposal: The U.S. Environmental Protection Agency (EPA) has enacted a ban on the "sewering" of hazardous waste pharmaceuticals.[4] Given the biological potential of purine analogs, this compound falls under the category of compounds that should not be introduced into the water system.
Recommended Disposal Protocol:
-
Collection: Collect all this compound waste in the appropriately labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Incineration as the Preferred Treatment:
High-temperature incineration is the preferred method for the final disposal of many organic chemical wastes. This process effectively destroys the compound, minimizing its potential for environmental persistence. While specific data on the incineration byproducts of this compound are not available, the combustion of nitrogen-containing organic compounds can produce oxides of nitrogen (NOx) and other potentially hazardous gases. Licensed hazardous waste incinerators are equipped with scrubbers and other pollution control devices to manage these emissions in a compliant manner.
Disposal Decision Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Benzyloxypurine
An Essential Framework for the Safe and Effective Use of a Key Synthetic Intermediate
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. 6-Benzyloxypurine, a vital purine analog, serves as a critical building block in the synthesis of various therapeutic agents.[1][2][3] Its handling, however, demands a meticulous approach to safety to mitigate potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system for the secure handling and disposal of this compound.
Understanding the Hazard Landscape
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[4][5] While specific occupational exposure limits (OELs) have not been established, the principle of minimizing exposure to the lowest practical level should be the guiding tenet of all handling procedures. As a purine analogue, it is also prudent to handle it with the care afforded to potentially cytotoxic or bioactive compounds.[6][7][8]
Hazard Identification and Classification
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |
This table summarizes the primary hazards associated with this compound based on available Safety Data Sheets.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for preventing contact and inhalation. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale and Best Practices |
| Respiratory | NIOSH-approved N95 respirator or higher | Prevents inhalation of the fine powder, which can cause respiratory tract irritation. Ensure proper fit testing and seal checks before each use. For larger quantities or potential for aerosolization, consider a powered air-purifying respirator (PAPR). |
| Eyes and Face | Safety glasses with side shields and a face shield | Provides a dual layer of protection against splashes and airborne particles. Standard prescription glasses are not a substitute for safety glasses.[9] |
| Hands | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against skin contact. Given that this compound is an aromatic compound, nitrile gloves offer good resistance.[10] Always double-glove when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Body | Laboratory coat with long sleeves and closed front | Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide details the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leaks. If the package is compromised, treat it as a potential spill and follow the spill cleanup protocol.[6]
-
Designated Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The storage area should be clearly labeled as containing hazardous chemicals.
-
Inventory Management: Maintain an accurate inventory of the chemical, including the date of receipt and the amount used.
Weighing and Solution Preparation
This phase presents the highest risk of aerosolization and requires strict adherence to engineering controls.
Experimental Use
-
Contained Operations: All manipulations of this compound, including additions to reaction vessels, should be performed within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Spill Preparedness: Keep a chemical spill kit readily accessible in the laboratory. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weigh boats, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container.[5][12]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles and syringes used to transfer solutions of this compound must be disposed of in a designated sharps container for hazardous chemical waste.[13]
Decontamination
-
Work Surfaces: At the end of each work session, thoroughly decontaminate all surfaces where this compound was handled. Use a suitable laboratory detergent and water, followed by a solvent rinse if appropriate.
-
Equipment: Decontaminate all non-disposable equipment, such as spatulas and glassware, before removing them from the chemical fume hood.
Emergency Procedures: Planning for the Unexpected
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area until it has been cleared by trained personnel.
-
Personal Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of cultivating a deep-seated culture of safety. By understanding the hazards, implementing robust operational and disposal plans, and being prepared for emergencies, researchers can confidently and responsibly advance their vital work in drug discovery and development. This guide serves as a foundational document, and it is incumbent upon each laboratory to integrate these principles into their specific Chemical Hygiene Plan as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[11][14][15][16]
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine analogue - Wikipedia [en.wikipedia.org]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. osha.gov [osha.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. web.uri.edu [web.uri.edu]
- 14. mastercontrol.com [mastercontrol.com]
- 15. compliancy-group.com [compliancy-group.com]
- 16. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
